molecular formula C14H8ClF3N2O2 B1680083 NS004

NS004

Katalognummer: B1680083
Molekulargewicht: 328.67 g/mol
InChI-Schlüssel: WYLYBVMNGZOYOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NS004 is a large-conductance K+ channel opener which is an inhibitor of mitochondrial function in glioma cells.

Eigenschaften

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLYBVMNGZOYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NS004: A Technical Guide to a Large-Conductance Ca2+-Activated K+ (BK) Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NS004, a synthetic benzimidazolone derivative that functions as a potent opener of large-conductance Ca2+-activated potassium (BK) channels. BK channels, expressed in a wide variety of tissues, play a critical role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Their modulation presents a significant therapeutic potential for a range of disorders, including epilepsy, bladder instability, and ischemic stroke. This compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of BK channels. This document details the mechanism of action of this compound, its effects on BK channel kinetics, and provides structured data from key electrophysiological studies. Furthermore, it outlines detailed experimental protocols for researchers seeking to utilize this compound in their investigations and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction to this compound and BK Channels

This compound, with the chemical name 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazol-2-one, is a small molecule that enhances the activity of BK channels.[1] These channels are unique in that they are dually activated by intracellular calcium (Ca2+) and membrane depolarization.[2] Upon activation, they conduct a large outward potassium (K+) current, which leads to membrane hyperpolarization and a subsequent reduction in cellular excitability. This function positions BK channels as a crucial negative feedback mechanism in various physiological processes.[3]

Chemical Structure:

  • Chemical Formula: C14H8ClF3N2O2

  • Molecular Weight: 328.68 g/mol

Mechanism of Action

This compound potentiates BK channel activity by altering its gating properties, making it more likely to open at a given membrane potential and intracellular Ca2+ concentration. The primary mechanisms of action include:

  • Increased Mean Open Time: this compound significantly prolongs the duration for which individual BK channels remain in the open, conductive state.[4]

  • Decreased Interburst Interval: The compound reduces the time between bursts of channel openings, leading to a higher overall channel activity.

  • Enhanced Voltage and Calcium Sensitivity: this compound effectively shifts the voltage-dependence of BK channel activation to more negative potentials. This means that less depolarization is required to open the channel. Similarly, it increases the apparent affinity of the channel for intracellular Ca2+, allowing for activation at lower calcium concentrations.[4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on BK channel activity as reported in key studies.

Table 1: Effect of this compound on Whole-Cell BK Currents in Porcine Coronary Arterial Cells

Holding PotentialThis compound ConcentrationEffect on K+ Current (IK)Reference
0 mVConcentration-dependentAugmentation[1]
-60 mV0.5 - 10 µMModerate Inhibition[1]
-60 mV50 µMRobust Stimulation (at highly depolarized potentials)[1]

Signaling Pathway

This compound, by opening BK channels, influences cellular excitability through a well-defined signaling pathway. The following diagram illustrates the role of BK channels as a negative feedback regulator of neuronal excitability, a process that is enhanced by this compound.

BK_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CaV Voltage-gated Ca2+ Channel Ca_int Ca2+ CaV->Ca_int BK BK Channel K_int K+ BK->K_int K+ efflux Hyperpolarization Membrane Hyperpolarization BK->Hyperpolarization causes Ca_ext Ca2+ Ca_int->BK activates This compound This compound This compound->BK potentiates Depolarization Membrane Depolarization Depolarization->CaV activates Depolarization->BK activates Hyperpolarization->CaV inactivates (negative feedback) Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability leads to

BK Channel Negative Feedback Loop

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Recording of BK Channels in GH3 Cells

This protocol is designed to measure the effect of this compound on whole-cell BK currents in rat pituitary tumor cells (GH3), a common model for studying these channels.

5.1.1. Cell Culture

  • Cell Line: GH3 cells.

  • Culture Medium: Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Cells are plated on glass coverslips 24-48 hours before recording.

5.1.2. Electrophysiological Recording

  • Amplifier: Standard patch-clamp amplifier.

  • Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with KOH.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Voltage Protocol:

    • Holding Potential: -80 mV.

    • Test Pulses: Depolarizing steps from -60 mV to +80 mV in 10 mV increments for 200 ms.

  • This compound Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the extracellular solution. The solution is applied to the cells via a perfusion system.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Culture GH3 Cells on Coverslips PullPipette Pull and Fire-Polish Pipettes Approach Approach Cell and Form Giga-Seal Culture->Approach FillPipette Fill Pipette with Intracellular Solution FillPipette->Approach WholeCell Rupture Membrane for Whole-Cell Configuration Approach->WholeCell RecordBaseline Record Baseline BK Currents (Voltage Protocol) WholeCell->RecordBaseline Perfusethis compound Perfuse with this compound-containing Extracellular Solution RecordBaseline->Perfusethis compound Analyze Analyze Current-Voltage (I-V) Relationship RecordBaseline->Analyze Recordthis compound Record BK Currents in the Presence of this compound Perfusethis compound->Recordthis compound Washout Washout with Control Extracellular Solution Recordthis compound->Washout Recordthis compound->Analyze Washout->Analyze Compare Compare Currents Before, During, and After this compound Analyze->Compare

Whole-Cell Patch-Clamp Workflow
Single-Channel Recording of Rat Brain BK Channels in Planar Lipid Bilayers

This protocol describes the reconstitution of BK channels from rat brain into an artificial lipid bilayer for single-channel recordings.

5.2.1. Vesicle Preparation

  • Tissue: Whole rat brain.

  • Homogenization: Homogenize brain tissue in a sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4) with protease inhibitors.

  • Centrifugation: Perform differential centrifugation to isolate a crude membrane fraction.

  • Vesicle Formation: Resuspend the membrane pellet in a high-salt buffer to form vesicles containing BK channels.

5.2.2. Planar Lipid Bilayer Formation and Recording

  • Bilayer Chamber: A two-compartment chamber separated by a thin partition with a small aperture (100-250 µm).

  • Lipid Solution: A 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) dissolved in n-decane.

  • Bilayer Formation: A lipid monolayer is painted across the aperture to form a stable bilayer.

  • Vesicle Fusion: Brain membrane vesicles are added to one compartment (cis side), and fusion with the bilayer is induced by adding a hyperosmotic solution.

  • Recording Solutions:

    • Cis (intracellular) Solution (in mM): 150 KCl, 10 HEPES, desired free Ca2+ concentration (buffered with EGTA). pH 7.2.

    • Trans (extracellular) Solution (in mM): 150 KCl, 10 HEPES. pH 7.2.

  • Recording: Single-channel currents are recorded using a high-gain, low-noise amplifier.

  • This compound Application: this compound is added to the cis compartment to the desired final concentration.

Bilayer_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Tissue Isolate Isolate Membrane Fraction Homogenize->Isolate Vesicles Prepare Membrane Vesicles Isolate->Vesicles FuseVesicles Fuse Vesicles to Bilayer Vesicles->FuseVesicles FormBilayer Form Planar Lipid Bilayer FormBilayer->FuseVesicles RecordBaseline Record Single-Channel Baseline Activity FuseVesicles->RecordBaseline Addthis compound Add this compound to Cis Chamber RecordBaseline->Addthis compound AnalyzePo Analyze Open Probability (Po) RecordBaseline->AnalyzePo AnalyzeTimes Analyze Mean Open and Closed Times RecordBaseline->AnalyzeTimes Recordthis compound Record Single-Channel Activity with this compound Addthis compound->Recordthis compound Recordthis compound->AnalyzePo Recordthis compound->AnalyzeTimes Compare Compare Parameters Before and After this compound AnalyzePo->Compare AnalyzeTimes->Compare

Planar Lipid Bilayer Workflow

Conclusion

This compound is a valuable pharmacological tool for the study of BK channels. Its ability to potentiate channel activity by increasing mean open time and enhancing voltage and calcium sensitivity has provided significant insights into the physiological roles of these channels. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of BK channel function and to explore the therapeutic potential of BK channel openers. Further research to elucidate the precise binding site of this compound and to develop analogues with improved selectivity and pharmacokinetic properties is warranted.

References

The Benzimidazolone NS004: A Technical Guide to its Potentiation of CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the effects of the benzimidazolone compound NS004 on the cystic fibrosis transmembrane conductance regulator (CFTR). The document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this CFTR potentiator.

Core Mechanism of Action

This compound is a small molecule that acts as a potentiator of the CFTR chloride channel. Its primary mechanism involves increasing the channel's open probability (Po), thereby enhancing chloride ion transport across the cell membrane. A critical aspect of this compound's activity is its dependence on the phosphorylation state of the CFTR protein. The compound shows significantly greater efficacy on CFTR that has been phosphorylated by protein kinase A (PKA), indicating that it likely stabilizes the open conformation of the channel after it has been primed for activation. Notably, this compound's potentiation of CFTR is independent of cellular cyclic AMP (cAMP) levels.

Signaling Pathway of this compound-Mediated CFTR Potentiation

The following diagram illustrates the signaling pathway leading to CFTR activation and the subsequent potentiation by this compound.

CFTR_Potentiation_by_this compound cluster_activation CFTR Activation cluster_potentiation CFTR Potentiation Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP PKA PKA (inactive) -> PKA (active) ATP_cAMP->PKA CFTR_closed CFTR (Closed, non-phosphorylated) PKA->CFTR_closed phosphorylates CFTR_phos_closed CFTR (Closed, phosphorylated) CFTR_open CFTR (Open) CFTR_phos_closed->CFTR_open ATP-dependent gating This compound This compound This compound->CFTR_open potentiates/ stabilizes open state Cl_ion Cl- Ion CFTR_open->Cl_ion transports Efflux Chloride Efflux Cl_ion->Efflux

This compound potentiates phosphorylated CFTR channels.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in potentiating wild-type and mutant CFTR channels. The half-maximal effective concentration (EC50) is a key metric for potency.

CFTR TypeConditionEC50 (µM)Assay MethodReference
Wild-type (wt-CFTR)Phosphorylated~11Iodide (¹²⁵I) efflux and whole-cell patch-clamp[1]
Wild-type (wt-CFTR)Non-phosphorylated>100Iodide (¹²⁵I) efflux and whole-cell patch-clamp[1]
G551D-CFTRIn the presence of 10 µM Forskolin~1.5Iodide (¹²⁵I) efflux and whole-cell patch-clamp[1]
G551D-CFTRThis compound alone (0.1 to 200 µM)No stimulationIodide (¹²⁵I) efflux and whole-cell patch-clamp[1]
CompoundTargetEC50 (µM)ConditionReference
ForskolinG551D-CFTR~3.2In the presence of 1.5 µM this compound[1]

Experimental Protocols

The primary methods used to characterize the effect of this compound on CFTR are whole-cell patch-clamp electrophysiology and iodide efflux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of chloride currents through CFTR channels in the membrane of a single cell.

Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., CHO, BHK cells expressing CFTR) Patch_Pipette Prepare Patch Pipette (filled with intracellular solution) Cell_Culture->Patch_Pipette Seal_Formation Form a Gigaseal (>1 GΩ) on the cell membrane Patch_Pipette->Seal_Formation Whole_Cell_Config Rupture Membrane Patch (achieve whole-cell configuration) Seal_Formation->Whole_Cell_Config Data_Acquisition Record Baseline Current Whole_Cell_Config->Data_Acquisition Stimulation Apply Forskolin (to activate PKA and phosphorylate CFTR) Data_Acquisition->Stimulation NS004_Application Apply this compound (at varying concentrations) Stimulation->NS004_Application Record_Potentiation Record Potentiated Current NS004_Application->Record_Potentiation Analysis Data Analysis (I-V curves, dose-response) Record_Potentiation->Analysis

Workflow for whole-cell patch-clamp experiments.
  • Cell Lines: Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells stably expressing either wild-type or mutant (e.g., G551D) human CFTR are commonly used.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 145 CsCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

  • Recording Protocol:

    • Cells are voltage-clamped at a holding potential of -40 mV.

    • Current-voltage (I-V) relationships are determined by applying voltage steps from -100 mV to +100 mV in 20 mV increments.

    • CFTR currents are activated by adding forskolin (e.g., 10 µM) to the bath solution to induce PKA-dependent phosphorylation.

    • Once a stable activated current is achieved, this compound is added to the bath at various concentrations to determine its potentiating effect.

    • Currents are recorded and analyzed to generate dose-response curves and calculate EC50 values.

Iodide Efflux Assay

This is a functional assay that measures the movement of iodide ions (a halide that can pass through the CFTR channel) out of cells as an indicator of CFTR activity.

Iodide_Efflux_Workflow Cell_Plating Plate CFTR-expressing cells on permeable supports Iodide_Loading Load cells with ¹²⁵I- (or non-radioactive iodide) Cell_Plating->Iodide_Loading Washing Wash cells to remove extracellular iodide Iodide_Loading->Washing Baseline_Efflux Measure baseline iodide efflux Washing->Baseline_Efflux Stimulation_Potentiation Stimulate with Forskolin and add this compound Baseline_Efflux->Stimulation_Potentiation Sample_Collection Collect extracellular medium at timed intervals Stimulation_Potentiation->Sample_Collection Quantification Quantify iodide in samples (gamma counter or ion-selective electrode) Sample_Collection->Quantification Rate_Calculation Calculate the rate of iodide efflux Quantification->Rate_Calculation Logical_Relationships PKA_Activation PKA Activation (e.g., via Forskolin) CFTR_Phosphorylation CFTR Phosphorylation PKA_Activation->CFTR_Phosphorylation is required for Channel_Gating Basal Channel Gating CFTR_Phosphorylation->Channel_Gating is a prerequisite for ATP_Binding ATP Binding to NBDs ATP_Binding->Channel_Gating is required for Potentiated_Gating Potentiated Channel Gating (Increased Po) Channel_Gating->Potentiated_Gating is enhanced to Increased_Cl_Current Increased Chloride Current Channel_Gating->Increased_Cl_Current results in NS004_Present This compound Presence NS004_Present->Potentiated_Gating leads to Potentiated_Gating->Increased_Cl_Current results in significantly

References

chemical structure and properties of NS004 compound

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological activities of the compound NS004. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted nature of this small molecule. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanisms of action and associated experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, is a substituted benzimidazolone. Its chemical and physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-oneN/A
Synonyms NS 004, NS-004N/A
Chemical Formula C₁₄H₈ClF₃N₂O₂N/A
Molecular Weight 328.68 g/mol N/A
SMILES O=C1N(c2cc(Cl)ccc2O)c2ccc(C(F)(F)F)cc2N1N/A
InChI InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22)N/A
Appearance Solid powderN/A
Solubility Soluble in DMSON/A

Pharmacological Properties and Mechanism of Action

This compound exhibits a diverse pharmacological profile, acting on multiple cellular targets. Its primary activities include the opening of large-conductance Ca²⁺-activated potassium (BK) channels and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Furthermore, it has been identified as an inhibitor of mitochondrial function in glioma cells.

BK Channel Opener

This compound is a potent opener of large-conductance Ca²⁺-activated potassium (BK) channels. These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. By opening BK channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.

CFTR Channel Opener

This compound also functions as an opener of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The CFTR protein is essential for ion and fluid transport across epithelial surfaces. In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in impaired chloride transport. As a CFTR opener, this compound can potentially restore this function, making it a compound of interest for cystic fibrosis research.

Inhibitor of Mitochondrial Function in Glioma Cells

In the context of cancer biology, this compound has been shown to inhibit mitochondrial function specifically in glioma cells. This activity is characterized by a decrease in the mitochondrial membrane potential and inhibition of the mitochondrial respiratory chain. This selective action on cancer cell mitochondria suggests a potential therapeutic avenue for glioblastoma.

The multifaceted activities of this compound are summarized in the following diagram:

NS004_Mechanism_of_Action cluster_channels Ion Channel Modulation cluster_mitochondria Mitochondrial Effects in Glioma Cells This compound This compound BK_channel BK Channel This compound->BK_channel Opens CFTR_channel CFTR Channel This compound->CFTR_channel Opens Mito_potential Decreased Mitochondrial Membrane Potential This compound->Mito_potential Induces Resp_chain Inhibition of Respiratory Chain Mito_potential->Resp_chain Leads to

Mechanism of Action of this compound.

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound.

ParameterValueCell Line/SystemReference
EC₅₀ for decreased mitochondrial membrane potential 5.4 ± 0.8 µMLN229 human glioma cellsN/A

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

A plausible synthetic route for 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (this compound) can be conceptualized based on established methods for benzimidazolone synthesis. A general approach involves the condensation of a substituted o-phenylenediamine with a carbonyl source.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diamine

  • 1,1'-Carbonyldiimidazole (CDI) or Phosgene

  • 2-Bromo-4-chlorophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one:

    • Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in a suitable solvent like tetrahydrofuran (THF).

    • Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.

  • N-Arylation to form this compound:

    • To a solution of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate.

    • Add 2-bromo-4-chlorophenol to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound, this compound.

Synthesis_Workflow start Starting Materials: 4-(Trifluoromethyl)benzene-1,2-diamine 1,1'-Carbonyldiimidazole step1 Step 1: Condensation Reaction Solvent: THF start->step1 intermediate Intermediate: 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one step1->intermediate purification1 Purification: Recrystallization or Column Chromatography intermediate->purification1 step2_materials Reactants: Intermediate from Step 1 2-Bromo-4-chlorophenol K₂CO₃ purification1->step2_materials step2 Step 2: N-Arylation Reaction Solvent: DMF, Heat step2_materials->step2 product Final Product: This compound step2->product purification2 Purification: Column Chromatography product->purification2

Plausible Synthesis Workflow for this compound.
Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on whole-cell currents, particularly through BK channels.

Materials:

  • Cell line expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit)

  • Borosilicate glass capillaries for patch pipettes

  • Micropipette puller and microforge

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (to achieve a specific free Ca²⁺ concentration), 2 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution in DMSO

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit whole-cell currents.

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

    • Wash out the compound with the external solution to observe reversibility.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the change in current amplitude at specific voltages to determine the effect of this compound.

Patch_Clamp_Workflow prep Cell and Pipette Preparation seal Form Giga-ohm Seal on a Target Cell prep->seal whole_cell Rupture Membrane for Whole-Cell Configuration seal->whole_cell baseline Record Baseline Currents (Voltage-Step Protocol) whole_cell->baseline application Apply this compound via Perfusion baseline->application recording Record Currents in the Presence of this compound application->recording washout Washout with Control Solution recording->washout analysis Data Analysis (I-V curves, etc.) washout->analysis

Whole-Cell Patch-Clamp Experimental Workflow.
Cell Viability Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Glioma cell line (e.g., LN229)

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution in DMSO

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed glioma cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Assay:

    • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.[1][2][3][4][5]

Mitochondrial Membrane Potential Assay

This assay utilizes a fluorescent dye (e.g., JC-1 or TMRE) to measure changes in the mitochondrial membrane potential.[6][7][8][9][10]

Materials:

  • Glioma cell line (e.g., LN229)

  • Black, clear-bottom 96-well plates

  • Cell culture medium

  • This compound stock solution in DMSO

  • Mitochondrial membrane potential assay kit (e.g., JC-1 or TMRE)

  • FCCP or CCCP (uncouplers, as positive controls for depolarization)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed glioma cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time. Include a positive control group treated with FCCP or CCCP.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with a buffered saline solution.

    • Add the fluorescent dye solution (e.g., JC-1) to each well and incubate at 37°C for 15-30 minutes, protected from light.

  • Measurement:

    • Wash the cells to remove the excess dye.

    • Add fresh buffer or medium to the wells.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green (monomers, indicating low membrane potential) and red (aggregates, indicating high membrane potential) fluorescence.

  • Analysis: Calculate the ratio of red to green fluorescence for JC-1 to determine the change in mitochondrial membrane potential. For single-wavelength dyes like TMRE, a decrease in fluorescence intensity indicates depolarization.

Conclusion

This compound is a versatile small molecule with a complex pharmacological profile. Its ability to modulate key ion channels like BK and CFTR channels, coupled with its inhibitory effects on mitochondrial function in glioma cells, makes it a valuable tool for research in neurobiology, cystic fibrosis, and oncology. The experimental protocols outlined in this guide provide a framework for further investigation into the mechanisms and potential therapeutic applications of this intriguing compound.

References

An In-depth Technical Guide to NS004 (CAS Number: 141797-92-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004, with the CAS number 141797-92-4, is a synthetic organic compound identified as a potent modulator of multiple ion channels and cellular energetic pathways. Primarily recognized as a large-conductance Ca2+-activated K+ (BK) channel activator, this compound also functions as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and an inhibitor of mitochondrial function in glioma cells. Its diverse biological activities make it a valuable pharmacological tool for investigating cellular excitability, ion transport, and cancer cell metabolism. This guide provides a comprehensive overview of the technical information available on this compound, including its chemical properties, mechanisms of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, chemically known as 1-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, possesses the following properties:

PropertyValue
CAS Number 141797-92-4
Molecular Formula C14H8ClF3N2O2
Molecular Weight 328.68 g/mol
Synonyms NS 004, NS-004
Appearance Solid
SMILES O=C1N(c2ccc(cc2N1)C(F)(F)F)c3cc(Cl)ccc3O

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, targeting distinct cellular components.

Activation of Large-Conductance Ca2+-Activated K+ (BK) Channels

This compound is a potent activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone. Its mechanism of action involves:

  • Increased Channel Open Probability: this compound significantly increases the mean open time of BK channels while decreasing the interburst interval.

  • Enhanced Voltage and Calcium Sensitivity: The compound shifts the voltage-dependence of BK channel activation to more negative potentials, effectively increasing its sensitivity to both voltage and intracellular calcium concentrations.

  • Interaction with the S6/RCK Linker: Mechanistic studies suggest that this compound interacts with the linker region connecting the S6 transmembrane segment and the cytosolic RCK1 domain of the BK channel alpha subunit. This interaction is thought to allosterically modulate the channel's gating machinery, favoring the open conformation.

Potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel

This compound also acts as a potentiator of the CFTR chloride channel, a protein whose dysfunction leads to cystic fibrosis. Its effects on CFTR are characterized by:

  • cAMP-Independent Activation: this compound can activate CFTR channels in a manner that does not rely on the canonical cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This suggests a direct or alternative modulatory interaction with the channel protein.

  • Increased Channel Gating: As a potentiator, this compound increases the open probability of the CFTR channel, thereby facilitating the transmembrane flux of chloride ions.

Inhibition of Mitochondrial Function in Glioma Cells

In the context of cancer biology, particularly in glioma cells, this compound demonstrates a distinct inhibitory effect on mitochondrial function. This is achieved through:

  • Depolarization of Mitochondrial Membrane Potential: this compound disrupts the electrochemical gradient across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.

  • Inhibition of the Respiratory Chain: The depolarization of the mitochondrial membrane is associated with the inhibition of the electron transport chain, thereby impairing cellular respiration and ATP production.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of this compound.

ParameterTarget/SystemValueReference
EC50 BK Channel Activation11.0 ± 1.4 µM[1]
EC50 G551D-CFTR Channel Activation (in the presence of 2 µM forskolin)≈ 1.5 µM[2]
EC50 Decrease in Mitochondrial Membrane Potential (LN229 glioma cells)5.4 ± 0.8 µM[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of BK Channel Activation by this compound

BK_Channel_Activation This compound This compound S6_RCK_Linker S6/RCK Linker This compound->S6_RCK_Linker Binds to BK_Channel BK Channel (α subunit) K_efflux K+ Efflux BK_Channel->K_efflux Increased Conductance Voltage_Sensor Voltage Sensor (S1-S4) S6_RCK_Linker->Voltage_Sensor Shifts Equilibrium (favors activated state) Pore_Gate Pore Gate (S5-S6) S6_RCK_Linker->Pore_Gate Shifts Equilibrium (favors open state) Voltage_Sensor->BK_Channel Pore_Gate->BK_Channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: Mechanism of this compound-mediated BK channel activation.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing hBK channels Plating Plate cells on coverslips Cell_Culture->Plating Giga_Seal Form a gigaohm seal with a cell Plating->Giga_Seal Patch_Pipette Pull and fire-polish borosilicate glass pipettes Pipette_Solution Fill pipette with intracellular solution Patch_Pipette->Pipette_Solution Pipette_Solution->Giga_Seal Whole_Cell Rupture membrane for whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply voltage ramps or steps Whole_Cell->Voltage_Protocol Data_Acquisition Record ionic currents Voltage_Protocol->Data_Acquisition NS004_App Apply this compound via perfusion system Voltage_Protocol->NS004_App Current_Analysis Measure current amplitude and kinetics Data_Acquisition->Current_Analysis GV_Curve Construct conductance-voltage (G-V) curves Current_Analysis->GV_Curve EC50_Calc Calculate EC50 from dose-response curves GV_Curve->EC50_Calc NS004_App->Data_Acquisition

Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on BK channels.

Experimental Workflow for Iodide Efflux Assay

Iodide_Efflux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture cells expressing CFTR (e.g., FRT cells) YFP_Transfection Transfect cells with halide-sensitive YFP Cell_Culture->YFP_Transfection Plating Plate cells in a 96-well plate YFP_Transfection->Plating Iodide_Loading Incubate cells with iodide-containing buffer Plating->Iodide_Loading Wash Wash cells to remove extracellular iodide Iodide_Loading->Wash Baseline_Reading Measure baseline YFP fluorescence Wash->Baseline_Reading Stimulation Add this compound and/or forskolin Baseline_Reading->Stimulation Fluorescence_Monitoring Monitor YFP fluorescence quenching over time Stimulation->Fluorescence_Monitoring Rate_Calculation Calculate the rate of fluorescence change (dF/dt) Fluorescence_Monitoring->Rate_Calculation Dose_Response Generate dose-response curves Rate_Calculation->Dose_Response EC50_Calc Determine EC50 values Dose_Response->EC50_Calc

Caption: Workflow for YFP-based iodide efflux assay to measure CFTR potentiation by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activity

Objective: To measure the effect of this compound on whole-cell BK channel currents in a heterologous expression system.

Materials:

  • HEK293 cells stably expressing the human BK channel α-subunit.

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • Poly-L-lysine coated glass coverslips.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM) (pH 7.2 with KOH).

  • This compound stock solution (10 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries.

Procedure:

  • Cell Preparation:

    • Culture HEK293-hBK cells at 37°C and 5% CO2.

    • Plate cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, isolated cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms) to elicit BK currents.

    • Record baseline currents.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Allow 2-3 minutes for the drug to equilibrate.

    • Record currents in the presence of this compound using the same voltage-step protocol.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationships.

    • Calculate the fold-activation by this compound at each voltage.

    • For dose-response analysis, apply increasing concentrations of this compound and measure the current at a specific voltage (e.g., +60 mV).

    • Fit the dose-response data to a Hill equation to determine the EC50.

YFP-Based Iodide Efflux Assay for CFTR Channel Potentiation

Objective: To measure the potentiation of CFTR-mediated iodide efflux by this compound.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

  • Cell culture medium (Coon's modified Ham's F-12, 5% FBS, 1% penicillin-streptomycin).

  • Black, clear-bottom 96-well plates.

  • Chloride-containing buffer (in mM): 137 NaCl, 4.7 KCl, 1.2 MgCl2, 1.2 KH2PO4, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4).

  • Iodide-containing buffer: Same as chloride buffer but with NaCl replaced by NaI.

  • This compound stock solution (10 mM in DMSO).

  • Forskolin stock solution (10 mM in DMSO).

  • Fluorescence plate reader.

Procedure:

  • Cell Plating:

    • Plate the FRT-CFTR-YFP cells into black, clear-bottom 96-well plates and grow to confluence.

  • Assay:

    • Wash the cells three times with chloride-containing buffer.

    • Add 100 µL of chloride-containing buffer to each well.

    • Place the plate in the fluorescence plate reader and record the baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~535 nm).

    • Add 100 µL of iodide-containing buffer containing 2x the final concentration of this compound and/or forskolin (to stimulate CFTR).

    • Immediately begin recording YFP fluorescence every 2 seconds for 2-5 minutes. The influx of iodide will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each well.

    • Normalize the rates to a positive control (e.g., maximal stimulation with forskolin).

    • Generate dose-response curves for this compound and determine the EC50 value.

Mitochondrial Membrane Potential Assay in Glioma Cells

Objective: To determine the effect of this compound on the mitochondrial membrane potential of glioma cells.

Materials:

  • Human glioma cell line (e.g., U87 MG or LN229).

  • Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

  • Black, clear-bottom 96-well plates.

  • TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate) stock solution (1 mM in DMSO).

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - as a positive control for depolarization.

  • This compound stock solution (10 mM in DMSO).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Plating:

    • Plate glioma cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours). Include untreated and CCCP-treated wells as negative and positive controls, respectively.

  • TMRE Staining:

    • Add TMRE to each well to a final concentration of 100-200 nM.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells with pre-warmed PBS or culture medium without phenol red.

    • Add 100 µL of fresh, pre-warmed medium to each well.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~549 nm, Emission: ~575 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of this compound-treated cells to the untreated control.

    • Plot the normalized fluorescence as a function of this compound concentration and determine the EC50 for the decrease in mitochondrial membrane potential.

Conclusion

This compound is a versatile pharmacological agent with distinct effects on BK channels, CFTR channels, and mitochondrial bioenergetics. Its ability to activate BK channels makes it a useful tool for studying cellular excitability, while its potentiation of CFTR provides a scaffold for potential therapeutic development in cystic fibrosis. Furthermore, its inhibitory action on mitochondrial function in glioma cells highlights a potential avenue for cancer research. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the multifaceted activities of this compound.

References

Multiple Drug Development Programs Identified as "NS004"

Author: BenchChem Technical Support Team. Date: December 2025

An investigation into the discovery and development history of "NS004" has revealed that this designation is not unique to a single compound. Instead, it is used for several distinct therapeutic candidates in various stages of development, each with a different mechanism of action and therapeutic target. To provide an accurate and in-depth technical guide as requested, it is crucial to distinguish between these entities.

Below is a summary of the different drug development programs identified under the "this compound" designation or its variants:

1. This compound (CAS# 141797-92-4): A Preclinical Small Molecule

This is a specific chemical compound identified as 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one.[1] It is characterized in scientific literature as a large-conductance K+ (maxi-K) channel opener and an inhibitor of mitochondrial function in glioma cells.[1] Research on this molecule appears to be in the preclinical stage, focusing on its cellular mechanisms.

2. ASN004: An Oncology Drug Candidate

ASN004 is an investigational drug being evaluated in a clinical trial for patients with advanced solid tumors.[2] The study, identified as NCT04410224, is a dose-escalation trial designed to determine the maximum tolerated dose and safety profile of the drug.[2] This suggests ASN004 is in the early stages of clinical development.

3. NG004: A Monoclonal Antibody for Spinal Cord Injury

Developed by NovaGo Therapeutics, NG004 is a fully human monoclonal antibody intended for the treatment of acute spinal cord injury.[3][4] Its mechanism of action is to block and neutralize the Nogo-A protein, which is known to inhibit nerve fiber growth after injury.[3] NG004 has entered a Phase 1b clinical trial to assess its safety and tolerability.[3][4]

4. SYN-004: A Preventative Therapy for C. difficile Infection

SYN-004, developed by Synthetic Biologics, is an oral drug candidate designed to prevent Clostridioides difficile infection in patients receiving intravenous beta-lactam antibiotics.[5][6] It acts by binding to and neutralizing excess antibiotics in the gut, thereby protecting the natural gut microbiome.[5][6]

5. STC-004: An Oral Drug Candidate in Early Phase Trials

STC-004 is another distinct drug candidate that has been the subject of a clinical trial involving single and multiple ascending doses.[7] The study aimed to evaluate the safety and pharmacokinetics of STC-004 administered as an oral suspension.[7]

Clarification Required to Proceed

Given the distinct nature of these therapeutic candidates, a single technical guide on "this compound" would be inaccurate. To fulfill your request for an in-depth whitepaper with detailed data, experimental protocols, and pathway visualizations, please specify which of the following "this compound" entities is of interest:

  • This compound (CAS# 141797-92-4): The maxi-K channel opener.

  • ASN004: The oncology drug candidate.

  • NG004: The anti-Nogo-A antibody for spinal cord injury.

  • SYN-004: The preventative therapy for C. difficile infection.

  • STC-004: The oral drug candidate in early phase trials.

Upon your clarification, a targeted and comprehensive search for the relevant data will be conducted to generate the requested technical guide.

References

The Impact of NS004 on Glioma Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS004, a synthetic small molecule opener of large-conductance Ca²⁺-activated potassium (BKCa) channels, has emerged as a modulator of glioma cell metabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's effects, focusing on its impact on mitochondrial function. Experimental evidence primarily from studies on the human glioma cell line LN229 demonstrates that this compound induces mitochondrial depolarization and inhibits the mitochondrial respiratory chain. This guide synthesizes the available quantitative data, details relevant experimental protocols, and presents the hypothesized signaling pathway.

Quantitative Effects of this compound on Glioma Cell Metabolism

The primary metabolic effect of this compound on glioma cells, as documented in the scientific literature, is the disruption of mitochondrial function. The key quantitative parameter identified is the half-maximal effective concentration (EC₅₀) for the reduction of mitochondrial membrane potential.

Cell LineParameterValue (µM)Reference
LN229EC₅₀ for mitochondrial membrane potential decrease5.4 ± 0.8[1]

It is important to note that while this compound inhibits mitochondrial function, this effect has not been associated with a decrease in cell survival as measured by lactate dehydrogenase (LDH) release, suggesting a complex cellular response.[1]

Mechanism of Action: Targeting Mitochondrial BKCa Channels

This compound's metabolic impact is attributed to its function as a BKCa channel opener. While these channels are well-characterized in the plasma membrane, their presence and role in the inner mitochondrial membrane (mitoBKCa) of glioma cells are of significant interest. The current hypothesis is that this compound's binding to and opening of mitoBKCa channels in glioma cells initiates a cascade of events that ultimately disrupts cellular energy metabolism.

Signaling Pathway

The proposed signaling pathway for this compound's action on glioma cell metabolism is initiated by the opening of mitoBKCa channels. This event leads to an influx of potassium ions (K⁺) into the mitochondrial matrix, driven by the electrochemical gradient. This influx disrupts the mitochondrial membrane potential, a critical component of the proton-motive force required for ATP synthesis. The depolarization of the inner mitochondrial membrane, in turn, leads to the inhibition of the electron transport chain, with evidence pointing towards an effect on Complex I.[2]

NS004_Signaling_Pathway This compound This compound mitoBKCa Mitochondrial BKCa Channel (Inner Mitochondrial Membrane) This compound->mitoBKCa Activates K_influx K+ Influx into Mitochondrial Matrix mitoBKCa->K_influx Mediates MMP_decrease Decrease in Mitochondrial Membrane Potential (ΔΨm) K_influx->MMP_decrease Causes ETC_inhibition Inhibition of Mitochondrial Respiratory Chain (Complex I) MMP_decrease->ETC_inhibition Leads to

Figure 1: Proposed signaling pathway of this compound in glioma cell mitochondria.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the metabolic effects of this compound on glioma cells.

Measurement of Mitochondrial Membrane Potential

This protocol is adapted from standard methods for assessing mitochondrial membrane potential using fluorescent dyes like Rhodamine 123 or TMRM.

Objective: To quantify the effect of this compound on the mitochondrial membrane potential of glioma cells.

Materials:

  • Glioma cells (e.g., LN229)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Rhodamine 123 or TMRM (tetramethylrhodamine, methyl ester)

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate glioma cells in a suitable format (e.g., 96-well plate or chamber slides) and culture until they reach the desired confluency.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control (FCCP).

  • Staining:

    • Remove the treatment medium and wash the cells with PBS.

    • Add fresh medium containing Rhodamine 123 (typically 1-10 µg/mL) or TMRM (typically 20-100 nM).

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Imaging/Quantification:

    • Wash the cells with PBS to remove the excess dye.

    • Add fresh PBS or medium for imaging.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For Rhodamine 123, the excitation/emission maxima are approximately 507/529 nm. For TMRM, they are approximately 548/573 nm.

  • Data Analysis: Quantify the fluorescence intensity for each treatment condition. A decrease in fluorescence intensity compared to the vehicle control indicates mitochondrial depolarization. Calculate the EC₅₀ value by plotting the percentage of depolarization against the log of the this compound concentration.

MMP_Workflow start Start: Plate Glioma Cells treat Treat with this compound (and controls) start->treat stain Stain with Rhodamine 123 or TMRM treat->stain wash Wash to Remove Excess Dye stain->wash measure Measure Fluorescence (Microscope or Plate Reader) wash->measure analyze Analyze Data and Calculate EC50 measure->analyze

Figure 2: Experimental workflow for measuring mitochondrial membrane potential.
Measurement of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR).

Objective: To determine the effect of this compound on the mitochondrial respiratory chain activity in glioma cells.

Materials:

  • Glioma cells (e.g., LN229)

  • This compound

  • Respiration medium (e.g., DMEM-based or specific buffer for the instrument)

  • Inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III)

  • High-resolution respirometer or extracellular flux analyzer

Procedure:

  • Cell Preparation: Harvest glioma cells and resuspend them in the appropriate respiration medium at a known cell density.

  • Instrument Setup: Calibrate the oxygen sensors of the respirometer or the extracellular flux analyzer according to the manufacturer's instructions.

  • Baseline Measurement: Add the cell suspension to the instrument chamber and record the basal oxygen consumption rate.

  • This compound Treatment: Inject this compound into the chamber and record the change in OCR.

  • Control Experiments: In separate experiments, use known inhibitors of the respiratory chain to pinpoint the site of this compound's action. For example, after observing the effect of this compound, add rotenone to see if it occludes the effect, suggesting an action at or upstream of Complex I.

  • Data Analysis: Normalize the OCR to the cell number. Compare the OCR before and after the addition of this compound to quantify the extent of inhibition.

Respiration_Workflow start Start: Prepare Glioma Cell Suspension setup Calibrate Respirometer/ Flux Analyzer start->setup baseline Measure Basal Oxygen Consumption Rate (OCR) setup->baseline treat Inject this compound and Record OCR Change baseline->treat inhibit Add ETC Inhibitors (e.g., Rotenone) to Determine Target treat->inhibit analyze Analyze and Normalize OCR Data inhibit->analyze

References

Foundational Research on Benzimidazolone Derivatives in Ion Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide delves into the foundational research on the interaction of these derivatives with various ion channels, critical players in cellular excitability and signaling. Understanding the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies is paramount for the rational design and development of novel therapeutics targeting ion channelopathies. This document provides a comprehensive overview of key benzimidazolone-based ion channel modulators, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and workflows.

I. Benzimidazolone Derivatives as Potassium Channel Modulators

Benzimidazolone derivatives have been extensively studied as modulators of several types of potassium channels, demonstrating their potential in treating a range of conditions from neurological disorders to cystic fibrosis.

Large-Conductance Ca2+-Activated Potassium (BK) Channels

BK channels are crucial regulators of neuronal excitability and smooth muscle tone.[1] Benzimidazolone derivatives, most notably NS1619, have been identified as potent activators of BK channels.[2]

Quantitative Data on BK Channel Activators:

CompoundTargetAssayPotency (EC50/IC50)Notes
NS1619 BK (KCa1.1) ChannelSmooth muscle relaxation~10-30 µMAlso inhibits voltage-dependent Ca2+ and K+ channels at higher concentrations.[3][4]
Mitochondrial membrane potentialEC50 = 3.6 µM[5]
A2780 ovarian cancer cell proliferationMTT assayIC50 = 31.1 µM (48h)Induces apoptosis through a p53-dependent pathway.
NS11021 BK ChannelElectrophysiologyShifts V½ to more hyperpolarized voltagesA biarylthiourea derivative that facilitates BK channel activation.[3][4]

Structure-Activity Relationship (SAR) for BK Channel Activators:

Studies on triazolyl-benzimidazolones have provided insights into the structural requirements for BK channel activation. Modifications at the 5-position of the benzimidazolone ring or opening of the ring itself can significantly impact activity, suggesting that the core scaffold is crucial for interaction with the channel.[6]

Signaling Pathway of BK Channel Activation in Smooth Muscle:

Activation of BK channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing calcium influx and ultimately leading to smooth muscle relaxation and vasodilation.[1]

BK_Channel_Activation_Pathway Benzimidazolone Benzimidazolone Derivative (e.g., NS1619) BK_Channel BK Channel Benzimidazolone->BK_Channel Activates K_Efflux K+ Efflux BK_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits opening Ca_Influx Ca2+ Influx VGCC->Ca_Influx Decreases Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

Caption: Signaling pathway of BK channel activation by benzimidazolone derivatives in smooth muscle cells.

Intermediate-Conductance Ca2+-Activated Potassium (hIK1/KCa3.1) Channels

The hIK1 channel is implicated in chloride secretion in epithelial tissues, making it a target for diseases like cystic fibrosis.[5] Benzimidazolone derivatives, such as 1-EBIO and its more potent analog DCEBIO, are activators of this channel.

Quantitative Data on hIK1 Channel Activators:

CompoundTargetAssayPotency/Efficacy
1-EBIO hIK1 ChannelChloride secretionActive at 0.6-1 mM[5]
DCEBIO hIK1 Channel⁸⁶Rb+ uptakeSeveral-fold more potent than 1-EBIO[5]
Short-circuit current (T84 monolayers)20-fold more potent than 1-EBIO[5]
Patch-clamp (hIK1 activity)100-fold more potent than 1-EBIO[5]

Structure-Activity Relationship (SAR) for hIK1 Channel Activators:

For hIK1 activation, structure-activity studies have revealed critical features of the benzimidazolone scaffold:

  • An ethyl group at the 1-position and a hydrogen at the 3-position of the nitrogen atoms are crucial for activity.[5]

  • Substitutions at the 5 and 6 positions with electron-withdrawing groups, such as chlorine in DCEBIO, significantly enhance potency.[5]

Signaling Pathway of hIK1-Mediated Chloride Secretion:

Activation of basolateral hIK1 channels in epithelial cells increases potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the electrochemical driving force for chloride ions to exit the cell through apical chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride and water secretion.

hIK1_Chloride_Secretion_Pathway Benzimidazolone Benzimidazolone Derivative (e.g., DCEBIO) hIK1 hIK1 Channel (Basolateral) Benzimidazolone->hIK1 Activates K_Efflux K+ Efflux hIK1->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Apical_Cl_Channel Apical Cl- Channel (e.g., CFTR) Hyperpolarization->Apical_Cl_Channel Increases driving force for Cl_Secretion Cl- Secretion Apical_Cl_Channel->Cl_Secretion Water_Secretion Water Secretion Cl_Secretion->Water_Secretion Follows osmotically Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep Solution_Prep Solution Preparation Start->Solution_Prep Pipette_Prep Pipette Fabrication Start->Pipette_Prep Giga_Seal Form Giga-ohm Seal Cell_Prep->Giga_Seal Solution_Prep->Giga_Seal Pipette_Prep->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply Benzimidazolone Derivative Record_Baseline->Apply_Compound Record_Effect Record Modulated Currents Apply_Compound->Record_Effect Analysis Data Analysis Record_Effect->Analysis End End Analysis->End Thallium_Flux_Workflow Start Start Cell_Plating Plate Cells in 384-well Plate Start->Cell_Plating Dye_Loading Load Cells with Thallium-sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add Benzimidazolone Derivatives Dye_Loading->Compound_Addition FLIPR_Measurement Add Thallium Stimulus & Measure Fluorescence (FLIPR) Compound_Addition->FLIPR_Measurement Data_Analysis Analyze Fluorescence Kinetics FLIPR_Measurement->Data_Analysis End End Data_Analysis->End

References

exploring the pharmacological profile of NS004

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of NS004

Disclaimer: The identifier "this compound" has been associated with multiple distinct investigational compounds in scientific literature and clinical trial registries. This guide focuses on the most extensively characterized entity, this compound (CAS# 141797-92-4), a benzimidazolone derivative primarily known as a large-conductance Ca2+-activated K+ (BKCa) channel activator. Other compounds referenced with similar names (e.g., ASN004, SYN-004, NG004) have different mechanisms of action and therapeutic targets and are not the subject of this document.

Core Pharmacological Profile

This compound, with the chemical name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a potent modulator of cellular ion homeostasis and mitochondrial function.[1] Its primary mechanism of action is the activation of large-conductance Ca2+-activated potassium (BKCa) channels.[2][3][4] Additionally, it has been investigated for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and as an inhibitor of mitochondrial function in certain cancer cells.[1][5]

Mechanism of Action at BKCa Channels

This compound is a BKCa channel opener, also referred to as an activator.[2][3][4] It directly interacts with the channel to increase its open-state probability.[3] This leads to an increased efflux of potassium (K+) ions from the cell, following their electrochemical gradient. The primary effects of this compound on BKCa channels are:

  • Increased Mean Open Time: The compound extends the duration for which the channel remains open.[3]

  • Decreased Interburst Interval: It reduces the time between bursts of channel activity.[3]

  • Enhanced Voltage and Calcium Sensitivity: this compound increases the sensitivity of the BKCa channel to its primary physiological activators: membrane depolarization and intracellular calcium ([Ca2+]i).[3] The activating effect of this compound is synergistically potentiated by higher concentrations of intracellular Ca2+.

The resulting K+ efflux leads to hyperpolarization of the cell membrane, which can reduce the excitability of cells like smooth muscle cells and neurons.[6] This mechanism underlies the smooth muscle relaxant effects of this compound observed in tissues such as the trachea and urinary bladder.[2][4]

Activity as a CFTR Potentiator
Inhibition of Mitochondrial Function

In human glioma cells, this compound has been shown to act as an inhibitor of mitochondrial function.[1][5] This action is characterized by a decrease in the mitochondrial membrane potential, which is accompanied by the inhibition of the mitochondrial respiratory chain.[1][5] This effect occurs at micromolar concentrations and appears to be independent of its action on plasma membrane BKCa channels.[1][5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

ParameterValueTest SystemDescription
EC₅₀ 5.4 ± 0.8 µMHuman Glioma Cells (LN229)Half-maximal effective concentration for the decrease in mitochondrial membrane potential.[1][5]
pIC₅₀ 5.48 ± 0.13Guinea-Pig Tracheal RingsNegative logarithm of the IC₅₀ for concentration-related relaxation of spontaneous tone.[2]
IC₅₀ ~3.3 µMGuinea-Pig Tracheal RingsCalculated from pIC₅₀; concentration for half-maximal inhibition of spontaneous tone.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the flow of ions through BKCa channels across the entire cell membrane in response to this compound.

  • Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane, after which the membrane patch is ruptured to allow electrical access to the cell's interior. The amplifier can "clamp" the voltage across the membrane at a set value and measure the resulting current, allowing for the characterization of ion channel activity.[10][11]

  • Cell Preparation: Enzymatically isolated cells (e.g., porcine coronary arterial smooth muscle cells) are transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.[12]

  • Reagents and Solutions:

    • Pipette (Intracellular) Solution (Example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH.[13] The free Ca2+ concentration can be buffered with EGTA to desired levels.

    • Bath (Extracellular) Solution (Example): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. pH 7.4, bubbled with 95% O2–5% CO2.[6][14]

    • Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.

  • Experimental Workflow:

    • A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.[15]

    • Positive pressure is applied to the pipette as it approaches a target cell.[15]

    • Upon contact with the cell membrane, the positive pressure is released, and gentle suction is applied to form a gigaohm seal.[6]

    • A stronger pulse of suction is applied to rupture the membrane, establishing the whole-cell configuration.[11]

    • The cell is held at a specific holding potential (e.g., -60 mV or 0 mV).[12]

    • Voltage steps are applied to depolarize the membrane and elicit outward K+ currents.

    • Control currents are recorded before the application of this compound.

    • The cell is then perfused with the extracellular solution containing this compound at various concentrations.

    • The resulting changes in K+ current (IK) are recorded and analyzed to determine the effect of this compound on BKCa channel activity.[12] The identity of the current can be confirmed by its sensitivity to specific BKCa channel blockers like iberiotoxin or charybdotoxin.[2]

Mitochondrial Membrane Potential Assay

This assay is used to quantify the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

  • Principle: Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. If the ΔΨm is compromised, the dye remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Cell Preparation: Human glioma cells (e.g., LN229) are cultured in appropriate multi-well plates.[1][5]

  • Reagents and Solutions:

    • Cell Culture Medium: Standard medium appropriate for the cell line.

    • Fluorescent Dye: JC-1 or a similar potentiometric dye.

    • Test Compound: this compound dissolved in DMSO and diluted in culture medium.

  • Experimental Workflow:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are loaded with the JC-1 dye according to the manufacturer's protocol.

    • After loading, the cells are washed and incubated with fresh medium containing various concentrations of this compound.

    • The plate is incubated for a specified period.

    • The fluorescence intensity is measured using a fluorescence plate reader at two wavelength pairs (green: ~485 nm excitation / ~530 nm emission; red: ~530 nm excitation / ~590 nm emission).

    • The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio in this compound-treated cells compared to control indicates mitochondrial depolarization.

    • Dose-response curves are generated to calculate the EC₅₀ value.[1][5]

YFP-Based Halide Influx Assay for CFTR Potentiation

This cell-based assay is a high-throughput method to screen for compounds that can potentiate the function of CFTR channels.

  • Principle: Cells are co-transfected to express both the CFTR channel of interest (e.g., F508del-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP).[16] The fluorescence of this specific YFP variant is quenched upon binding of halide ions, particularly iodide (I-).[17] When the CFTR channels are open, the addition of extracellular iodide leads to its influx into the cell, causing a rapid quenching of the YFP fluorescence. Potentiator compounds increase the rate and extent of this quenching.[16][17]

  • Cell Preparation: A suitable cell line (e.g., HEK293T or Fischer rat thyroid cells) is engineered to stably express a halide-sensitive YFP.[18] These cells are then transfected to express the desired CFTR variant.

  • Reagents and Solutions:

    • Chloride Buffer (e.g., DPBS): Containing NaCl, KCl, KH2PO4, Na2HPO4, MgCl2, CaCl2, and glucose.

    • Iodide Buffer: Equimolar replacement of NaCl and KCl with NaI and KI.

    • CFTR Activator: Forskolin (to raise intracellular cAMP and activate PKA, which phosphorylates and opens the CFTR channel).

    • Test Compound: this compound dissolved in DMSO and diluted in the chloride buffer.

  • Experimental Workflow:

    • Cells expressing YFP and CFTR are seeded into a 96- or 384-well plate.[18]

    • The cells are washed and then incubated with the chloride buffer containing the test compound (this compound) and a CFTR activator like forskolin.

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

    • The instrument then injects the iodide-containing buffer into each well.

    • The fluorescence is monitored kinetically for several seconds to minutes after iodide addition.[18][19]

    • The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. An increased quenching rate in the presence of this compound compared to forskolin alone would indicate potentiation activity.

    • Dose-response curves can be generated by testing a range of this compound concentrations to determine its EC₅₀ as a potentiator.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

NS004_Mechanism_of_Action cluster_membrane Cell Membrane BK_channel BKCa Channel (Closed) BK_channel_open BKCa Channel (Open) BK_channel->BK_channel_open Gating K_out K+ Efflux BK_channel_open->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Leads to Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->BK_channel Activates Depolarization Membrane Depolarization Depolarization->BK_channel Activates This compound This compound This compound->BK_channel_open Potentiates Opening Patch_Clamp_Workflow start Prepare Cell Culture (e.g., Smooth Muscle Cells) pipette Fabricate & Fill Micropipette start->pipette seal Approach Cell & Form Gigaohm Seal pipette->seal whole_cell Rupture Membrane (Whole-Cell Mode) seal->whole_cell record_control Record Control K+ Currents (Voltage Steps) whole_cell->record_control apply_drug Perfuse with this compound record_control->apply_drug record_drug Record K+ Currents in Presence of this compound apply_drug->record_drug analysis Analyze Data: - Current Amplitude - G-V Relationship record_drug->analysis end Determine Effect analysis->end

References

Methodological & Application

Application Notes and Protocols for KCa3.1 Channel Blockers in In-Vitro Glioma Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma is a highly aggressive and invasive primary brain tumor with a grim prognosis.[1][2] A key factor contributing to its lethality is the diffuse infiltration of tumor cells into the surrounding brain parenchyma, which makes complete surgical removal nearly impossible and leads to inevitable recurrence.[1][3] Research has identified the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4) as a critical player in glioma cell migration and invasion.[1][4][5][6] Overexpression of the KCNN4 gene is found in a significant percentage of glioma patients and is correlated with shortened survival.[5][6] Consequently, the KCa3.1 channel has emerged as a promising therapeutic target for anti-invasive glioma therapy.[6][7]

This document provides detailed application notes and protocols for the use of KCa3.1 channel blockers, such as TRAM-34 and potentially related compounds like NS004, in in-vitro studies of glioma cells. While specific data for a compound designated "this compound" is not prevalent in the literature, TRAM-34 is a well-characterized and potent inhibitor of KCa3.1 and serves as an exemplary molecule for these studies.[1][4][6] These protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma.

Mechanism of Action

KCa3.1 channels are voltage-independent potassium channels that are activated by an increase in intracellular calcium ([Ca²⁺]i).[1] In glioma cells, the opening of these channels leads to an efflux of potassium ions (K⁺), causing cell membrane hyperpolarization. This hyperpolarization increases the electrochemical gradient for Ca²⁺ influx, which is essential for maintaining the cellular machinery that drives cell migration and proliferation.[1][4] By blocking KCa3.1 channels, inhibitors like TRAM-34 prevent K⁺ efflux, thus depolarizing the cell membrane and reducing the driving force for Ca²⁺ entry. This disruption of Ca²⁺ signaling ultimately impairs the invasive capabilities of glioma cells.[6] Furthermore, combining KCa3.1 inhibition with standard chemotherapy, such as temozolomide (TMZ), has been shown to have synergistic effects, enhancing apoptosis and reducing cell viability more effectively than either treatment alone.[5][8]

cluster_membrane Cell Membrane cluster_intracellular KCa31 KCa3.1 Channel K_ext K⁺ KCa31->K_ext K⁺ Efflux Ca_channel Ca²⁺ Channel Ca_int Ca²⁺ Ca_ext Ca²⁺ Ca_ext->Ca_channel Ca²⁺ Influx Ca_int->KCa31 Activates Migration Cell Migration & Invasion Ca_int->Migration Promotes K_int K⁺ This compound This compound / TRAM-34 (KCa3.1 Blocker) This compound->KCa31 Inhibits

Mechanism of KCa3.1 Blocker Action in Glioma Cells.

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies using the KCa3.1 inhibitor TRAM-34 on various glioma cell lines. These values can serve as a starting point for designing new experiments.

Table 1: Effective Concentrations of TRAM-34 in Glioma Cell Lines

Cell LineAssay TypeTRAM-34 ConcentrationDurationObserved EffectReference
GL261Migration Assay1 µM24hSignificant reduction in cell migration[5]
GL261Invasion Assay1 µM24hSignificant reduction in cell invasion[5]
GL261Colony Formation1 µM10 daysReduced colony forming activity[5]
U251Invasion Assay10 µMNot specifiedImpaired invasion[6]
Patient-derivedInvasion Assay10 µMNot specifiedImpaired invasion[6]
GL261Cell Viability (with TMZ)1 µM72hPotentiated TMZ-induced reduction in viability[5]

Table 2: Effects of TRAM-34 on Apoptosis and Cell Cycle in GL261 Glioma Cells

TreatmentAssay TypeParameter MeasuredResultReference
TRAM-34 (1 µM) + TMZ (100 µM)Flow Cytometry (Annexin V)% Apoptotic CellsSignificant increase compared to TMZ alone[5]
TRAM-34 (1 µM) + TMZ (100 µM)Flow Cytometry (Propidium Iodide)Cell Cycle PhaseForced cells past the G2/M checkpoint[5]

Experimental Protocols

Below are detailed protocols for key in-vitro experiments to assess the efficacy of KCa3.1 blockers in glioma cell studies.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A 1. Glioma Cell Culture (e.g., U251, GL261) C 3. Cell Seeding (Plates/Transwells) A->C B 2. Prepare Stock Solution of KCa3.1 Blocker (e.g., TRAM-34 in DMSO) D 4. Drug Treatment (Varying Concentrations) B->D C->D E 5a. Cell Viability (MTT / WST-1 Assay) D->E F 5b. Migration/Invasion (Transwell Assay) D->F G 5c. Apoptosis (Annexin V Staining) D->G H 5d. Protein Expression (Western Blot) D->H I 6. Data Quantification and Statistical Analysis E->I F->I G->I H->I

General workflow for in-vitro testing of KCa3.1 blockers.
Protocol 1: Cell Culture and Drug Preparation

  • Cell Culture:

    • Culture human glioma cell lines (e.g., U251, U87-MG) or murine glioma cell lines (e.g., GL261) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency. For experiments, use cells in their logarithmic growth phase.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of TRAM-34 (or other KCa3.1 blocker) in dimethyl sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

    • Important: Prepare a vehicle control using the same final concentration of DMSO as used for the highest drug concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the KCa3.1 blocker at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include vehicle control wells. For combination studies, add the second compound (e.g., Temozolomide) at a fixed concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Transwell Migration and Invasion Assay

This assay assesses the ability of glioma cells to move through a porous membrane.

  • Setup: Use 24-well plates with transwell inserts (8.0 µm pore size). For invasion assays, coat the top of the insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend glioma cells (5 x 10⁴ to 1 x 10⁵ cells) in 200 µL of serum-free medium containing the KCa3.1 blocker at the desired concentration and add them to the upper chamber of the insert.

  • Chemoattractant: Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubation: Incubate for 12-24 hours at 37°C.

  • Staining:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated to the lower surface with 4% paraformaldehyde for 15 minutes.

    • Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.

  • Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Visualize and count the stained cells in several random fields under a microscope.

    • Alternatively, destain the cells with 10% acetic acid and measure the absorbance of the solution.

  • Analysis: Compare the number of migrated/invaded cells in treated groups to the vehicle control.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with the KCa3.1 blocker (alone or in combination with another agent like TMZ) for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant.

References

Application Notes and Protocols for NS004-Mediated CFTR Channel Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NS004, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. This document outlines the experimental protocols for characterizing the activation of wild-type and mutant CFTR channels by this compound using established electrophysiological and fluorescence-based techniques.

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in epithelial cells. The benzimidazolone compound this compound has been identified as a potentiator of CFTR, enhancing the channel's open probability. Notably, this compound activates CFTR through a cAMP-independent mechanism, suggesting a distinct mode of action compared to other CFTR modulators that rely on the protein kinase A (PKA) signaling pathway.[1][2] This document details the experimental procedures to quantify the effects of this compound on CFTR function.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's effect on CFTR channel activation.

ParameterValueCFTR VariantReference
EC50 ~600 nMΔF508-CFTR[3]

Signaling Pathway

This compound is understood to potentiate CFTR by stabilizing the open state of the channel. It is proposed that benzimidazolone compounds, like this compound, achieve this by inhibiting ATP hydrolysis at the second nucleotide-binding domain (NBD2) of CFTR.[3] This mechanism is independent of cyclic AMP (cAMP) and Protein Kinase A (PKA) activation, which is the canonical pathway for CFTR activation.[1][2]

CFTR_Activation_Pathway cluster_membrane Cell Membrane cluster_cAMP cAMP-Independent Pathway CFTR CFTR Channel (Closed State) CFTR_Open CFTR Channel (Open State) CFTR->CFTR_Open Stabilizes Open State (Inhibits ATP Hydrolysis at NBD2) Cl_out Cl- CFTR_Open->Cl_out Chloride Efflux NS004_ext This compound (Extracellular) NS004_ext->CFTR Binds to CFTR Cl_in Cl- This compound does not increase intracellular cAMP levels. This compound does not increase intracellular cAMP levels.

This compound-mediated CFTR channel activation pathway.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on CFTR channel activation are provided below.

Patch-Clamp Electrophysiology for Single-Channel Recording

This protocol allows for the direct measurement of single CFTR channel currents to determine open probability (Po) and conductance.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture and Transfection (e.g., HEK293 cells expressing CFTR) B Excise Inside-Out Membrane Patch A->B C Establish Baseline Recording (Symmetrical Cl- solution) B->C D Activate CFTR with PKA and ATP C->D E Apply this compound to the Bath Solution D->E F Record Single-Channel Currents E->F G Data Analysis (Determine Po and Conductance) F->G

Workflow for single-channel patch-clamp recording.

Methodology:

  • Cell Preparation:

    • Culture cells (e.g., HEK293, CHO, or FRT) stably or transiently expressing the desired CFTR variant (wild-type, ΔF508, G551D, etc.).

    • For temperature-sensitive mutants like ΔF508-CFTR, incubate cells at a lower temperature (e.g., 27°C) for 24-48 hours prior to the experiment to promote trafficking to the cell membrane.[4]

  • Pipette and Solutions:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with pipette solution.

    • Pipette Solution (extracellular): 150 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, pH 7.4.

    • Bath Solution (intracellular): 150 mM NMDG-Cl, 2 mM MgCl2, 10 mM TES, 1 mM ATP, 75 nM PKA catalytic subunit, pH 7.4.

    • Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in the bath solution.

  • Recording:

    • Obtain a high-resistance seal (>10 GΩ) in the cell-attached configuration.

    • Excise the patch to achieve the inside-out configuration.

    • Record baseline channel activity in the absence of PKA and ATP.

    • Perfuse the patch with the bath solution containing PKA and ATP to activate CFTR channels.

    • After a stable recording of activated CFTR is achieved, perfuse with the bath solution containing the desired concentration of this compound.

    • Record single-channel currents at a holding potential of -50 mV. Data should be filtered at 1 kHz and sampled at 5-10 kHz.

  • Data Analysis:

    • Analyze the recordings to determine the single-channel current amplitude and the open probability (Po).

    • Construct dose-response curves for this compound by plotting the increase in Po as a function of this compound concentration to determine the EC50.

Ussing Chamber Assay for Short-Circuit Current Measurement

This technique measures the net ion transport across a polarized epithelial monolayer, providing a functional readout of CFTR activity.

Experimental Workflow:

Ussing_Chamber_Workflow A Culture Polarized Epithelial Monolayer (e.g., FRT or primary human bronchial epithelial cells) B Mount Monolayer in Ussing Chamber A->B C Equilibrate and Inhibit ENaC with Amiloride B->C D Establish Basal Short-Circuit Current (Isc) C->D E Stimulate CFTR with Forskolin (if required) D->E F Add this compound to the Apical Chamber E->F G Measure Change in Isc F->G H Inhibit CFTR with a specific inhibitor (e.g., CFTRinh-172) G->H I Data Analysis (Quantify this compound-dependent Isc increase) H->I

Workflow for Ussing chamber short-circuit current measurement.

Methodology:

  • Cell Culture:

    • Culture polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts) until a confluent monolayer with high transepithelial resistance is formed.[5]

    • For ΔF508-CFTR expressing cells, pre-treat with a corrector compound like VX-809 for 18-24 hours to enhance membrane expression.[5]

  • Ussing Chamber Setup:

    • Mount the permeable supports in the Ussing chamber system.

    • Bathe both the apical and basolateral sides with Krebs-Bicarbonate Ringer (KBR) solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.

    • Allow the baseline Isc to stabilize.

    • Add amiloride (100 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC).

    • For potentiator studies on gating mutants (e.g., G551D) or to enhance the signal for other mutants, stimulate CFTR with a cAMP agonist like forskolin (10 µM) added to the basolateral chamber.

    • Once a stable forskolin-stimulated Isc is achieved, add this compound in a cumulative, dose-dependent manner to the apical chamber.

    • At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) induced by each concentration of this compound.

    • Generate a dose-response curve to determine the EC50 and maximal efficacy of this compound.

Membrane Potential Assay using Fluorescence Resonance Energy Transfer (FRET)

This high-throughput assay measures changes in cell membrane potential as an indirect readout of CFTR-mediated chloride efflux.[6]

Experimental Workflow:

Membrane_Potential_Workflow A Plate Cells in a Multi-well Plate B Load Cells with a Voltage-Sensitive FRET Dye A->B C Establish a Chloride Gradient B->C D Acquire Baseline Fluorescence C->D E Add this compound and a CFTR Activator (e.g., Forskolin) D->E F Monitor the Change in Fluorescence E->F G Data Analysis (Quantify the rate of fluorescence change) F->G

Workflow for the membrane potential fluorescence assay.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the CFTR variant of interest into a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading and Buffer Exchange:

    • Wash the cells with a chloride-free buffer (e.g., replacing NaCl with Na-gluconate).

    • Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based voltage sensor) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Measure the baseline fluorescence.

    • Inject a solution containing a chloride source (e.g., NaCl) along with a CFTR activator (e.g., forskolin) and varying concentrations of this compound.

    • The activation of CFTR will lead to chloride influx, causing membrane depolarization and a change in the fluorescence signal.

    • Monitor the fluorescence change over time.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the CFTR channel activity.

    • Plot the rate of fluorescence change against the concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for researchers to investigate the activation of CFTR channels by this compound. By employing a combination of patch-clamp electrophysiology, Ussing chamber assays, and fluorescence-based membrane potential measurements, a comprehensive understanding of the potency, efficacy, and mechanism of action of this compound as a CFTR potentiator can be achieved. These methods are crucial for the continued development and characterization of novel therapeutic agents for Cystic Fibrosis.

References

Application Notes and Protocols for Measuring K+ Channel Activity with NS004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004 is a synthetic small molecule that acts as a potent activator of large-conductance Ca2+-activated potassium channels, commonly known as BK or Maxi-K channels.[1][2] These channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[2] this compound enhances BK channel activity by increasing the channel's mean open time and decreasing its closed time, effectively increasing the probability of the channel being in an open state.[1] This makes this compound an invaluable tool for studying the physiological roles of BK channels and for screening potential therapeutic modulators of their activity.

This document provides detailed protocols for utilizing this compound to measure K+ channel activity using two common electrophysiological and fluorescence-based techniques: patch-clamp electrophysiology and thallium flux assays.

Mechanism of Action

This compound is a benzimidazolone derivative that facilitates the opening of BK channels.[3][4] The activation of BK channels by this compound is dependent on both intracellular calcium concentration and membrane potential.[2][5] By increasing the open probability of BK channels, this compound leads to an increased efflux of potassium ions (K+), which in turn hyperpolarizes the cell membrane. This hyperpolarization can reduce the excitability of neurons and cause relaxation in smooth muscle cells.[4]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative effects of this compound on BK channel activity from published studies.

ParameterCell TypeTechniqueThis compound ConcentrationEffectReference
EC50Human Glioma LN229 CellsMitochondrial Membrane Potential Assay5.4 ± 0.8 µMDecrease in mitochondrial membrane potential[6][7]
pIC50Guinea-pig TracheaOrgan Bath (Relaxation)5.48 ± 0.13Relaxation of spontaneous tone[4]
Current AugmentationPorcine Coronary Arterial CellsWhole-cell Patch Clamp (holding potential 0 mV)Concentration-dependentIncreased whole-cell K+ current[5]
Current InhibitionPorcine Coronary Arterial CellsWhole-cell Patch Clamp (holding potential -60 mV)0.5 - 10 µMModerate inhibition of whole-cell K+ current[5]
Current StimulationPorcine Coronary Arterial CellsWhole-cell Patch Clamp (holding potential -60 mV)50 µMRobust stimulation of whole-cell K+ current at highly depolarized potentials[5]

Experimental Protocols

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring ion channel activity with high temporal and voltage resolution.[8][9][10] The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.

Objective: To measure the effect of this compound on whole-cell BK channel currents.

Materials:

  • Cells expressing BK channels (e.g., HEK293 cells stably expressing the hSloα subunit, or primary cells like smooth muscle cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, and varying concentrations of free Ca2+ (adjusted with CaCl2 to achieve desired concentration, e.g., 1 µM) (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • BK channel blocker (e.g., Iberiotoxin, 100 nM) for confirming channel identity

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[9][11]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a series of voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms) to elicit BK channel currents.

    • Record the resulting currents.

  • Application of this compound:

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 10 µM).

    • Allow 2-5 minutes for the compound to take effect.

    • Repeat the voltage-step protocol to record currents in the presence of this compound.

  • Confirmation with Blocker (Optional but Recommended):

    • After recording the effect of this compound, co-apply a specific BK channel blocker like Iberiotoxin to confirm that the observed current is indeed mediated by BK channels.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage increase in current at each voltage to quantify the effect of this compound.

experimental_workflow_patch_clamp cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate Cells giga_seal Form Giga-seal prep_cells->giga_seal pull_pipette Pull Pipettes pull_pipette->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell record_baseline Record Baseline Currents (Voltage Steps) whole_cell->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_this compound Record Currents with this compound apply_this compound->record_this compound apply_blocker Apply BK Blocker record_this compound->apply_blocker record_blocker Record Currents with Blocker apply_blocker->record_blocker analyze_data Analyze Current-Voltage Relationships record_blocker->analyze_data

Caption: Patch-clamp experimental workflow for measuring this compound effects.

Thallium Flux Assay

Thallium (Tl+) flux assays are a fluorescence-based, high-throughput screening method to measure the activity of K+ channels.[12][13] Tl+ can pass through open K+ channels and its influx can be detected by a Tl+-sensitive fluorescent dye.

Objective: To measure this compound-induced activation of BK channels in a high-throughput format.

Materials:

  • Cells expressing BK channels plated in a 96- or 384-well black-walled, clear-bottom plate

  • Fluorescent plate reader with kinetic read capabilities and automated liquid handling

  • Thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer (Chloride-free): Provided in most kits, or can be prepared (e.g., 115 mM Na-gluconate, 10 mM K-gluconate, 10 mM HEPES, 2 mM Ca-gluconate, 1 mM Mg-gluconate, 10 mM glucose, pH 7.4)

  • Stimulus Buffer: Assay buffer containing thallium sulfate (e.g., 5X concentration)

  • This compound stock solution

  • Positive control (e.g., a known BK channel opener) and negative control (e.g., vehicle)

Protocol:

  • Cell Plating: Plate cells in microplates and grow to confluence.

  • Dye Loading:

    • Prepare the Tl+-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate at room temperature or 37°C for 60-90 minutes.[14]

  • Compound Addition:

    • After incubation, remove the dye loading solution.

    • Add assay buffer containing different concentrations of this compound (and controls) to the wells.

    • Incubate for a predetermined time (e.g., 10-30 minutes) to allow compound interaction.

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the automated liquid handler to add the Thallium Stimulus Buffer to all wells simultaneously.

    • Immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds for 1-3 minutes).[15]

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx through open K+ channels.

    • Calculate the initial rate of fluorescence change (slope) or the peak response for each well.

    • Plot the response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

signaling_pathway_this compound This compound This compound BK_channel BK Channel (Closed) This compound->BK_channel Binds to and stabilizes open state BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Increased Open Probability K_efflux K+ Efflux BK_channel_open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Muscle Relaxation) Hyperpolarization->Cellular_Response

Caption: Signaling pathway of this compound-mediated BK channel activation.

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the function of BK channels. The protocols outlined above provide robust methods for characterizing the effects of this compound and other potential modulators on BK channel activity. The choice between patch-clamp electrophysiology and thallium flux assays will depend on the specific research question, with patch-clamp offering detailed mechanistic insights and thallium flux assays providing higher throughput for screening applications. Proper experimental design, including the use of appropriate controls, is essential for obtaining reliable and interpretable data.

References

NS004 solution preparation and stability for research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

NS004 is a synthetic benzimidazolone derivative that functions as a potent activator of large-conductance Ca2+-activated potassium channels (BK channels).[1][2] These channels are crucial regulators of neuronal excitability, vascular tone, and other physiological processes. By increasing the open probability of BK channels, this compound can be utilized as a valuable tool in neuroscience, pharmacology, and physiology research to investigate the roles of these channels in various cellular functions.[2] These application notes provide detailed protocols for the preparation and handling of this compound solutions, information on its stability, and guidelines for its use in common research applications.

Chemical Properties

PropertyValueReference
Chemical Name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula C₁₄H₈ClF₃N₂O₂
Molecular Weight 328.68 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Purity >98%

Solution Preparation

This compound is sparingly soluble in aqueous solutions and is typically prepared as a concentrated stock solution in dimethyl sulfoxide (DMSO).

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.287 mg of this compound.

  • Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.287 mg).

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, the DMSO stock solution must be diluted serially in the appropriate aqueous buffer or cell culture medium to the desired final concentration.

Example: Preparing a 10 µM working solution from a 10 mM stock

  • Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM this compound stock solution to 990 µL of the desired aqueous buffer. This results in a 100 µM intermediate solution.

  • Perform a final 1:10 dilution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer to obtain a final concentration of 10 µM.

Note: It is crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation of the compound.

Stability

Proper storage of this compound solutions is critical to maintain their biological activity.

Storage ConditionStability
Solid Powder Stable for years when stored at -20°C, protected from light and moisture.
DMSO Stock Solution (-20°C) Stable for at least 1 month.[1]
DMSO Stock Solution (-80°C) Stable for at least 6 months.[1]
Aqueous Working Solutions Should be prepared fresh for each experiment and used immediately. Avoid storing aqueous solutions.

Recommendations:

  • Avoid repeated freeze-thaw cycles of the DMSO stock solution.

  • Protect all solutions from direct light.

  • Use anhydrous DMSO to prepare stock solutions to minimize degradation due to moisture.

Experimental Protocols

Electrophysiological Recording (Patch-Clamp)

This protocol provides a general guideline for studying the effects of this compound on BK channels in cultured cells using the whole-cell patch-clamp technique. Optimization for specific cell types and recording conditions is necessary.

Materials:

  • Cells expressing BK channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH)

  • This compound working solutions at various concentrations (e.g., 0.1 µM to 30 µM)

Protocol:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Mount the coverslip with cells in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ) using gentle suction.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline BK channel currents in the absence of this compound. Use a suitable voltage protocol (e.g., voltage steps from a holding potential of -80 mV to depolarizing potentials up to +80 mV).

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in BK channel currents in the presence of this compound. An increase in outward current at depolarizing potentials is expected.

  • Washout: Perfuse the chamber with the control external solution to wash out the compound and observe for reversal of the effect.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activation, deactivation, and current-voltage relationship.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of a cell line of interest.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

NS004_Signaling_Pathway cluster_0 This compound Action on BK Channel cluster_1 Cellular Effects This compound This compound BK_Channel BK Channel (α subunit) This compound->BK_Channel Binds & Activates K_efflux K+ Efflux BK_Channel->K_efflux Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound activates BK channels, leading to K+ efflux and hyperpolarization.

NS004_Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) weigh->dissolve store Aliquot and Store (-20°C or -80°C) dissolve->store prepare_working Prepare Working Solution (Dilute Stock in Medium) store->prepare_working Use Aliquot treat_cells Treat Cells with this compound prepare_working->treat_cells incubate Incubate for a Defined Period treat_cells->incubate measure Measure Biological Endpoint (e.g., Viability, Ion Current) incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

References

NS004: A Pharmacological Tool for Investigating Ion Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ion channelopathies are a diverse group of disorders caused by the dysfunction of ion channels, which are critical for a wide range of physiological processes.[1] The study of these diseases and the development of novel therapeutics rely on pharmacological tools that can modulate the activity of specific ion channels. NS004 has emerged as a valuable research tool for investigating channelopathies related to the large-conductance Ca2+-activated potassium (BK) channels and the cystic fibrosis transmembrane conductance regulator (CFTR) anion channel. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying relevant ion channelopathies.

This compound is a potent activator of BK channels, increasing their mean open time and enhancing their sensitivity to voltage and intracellular calcium.[2] This makes it a useful tool for studying gain-of-function and loss-of-function mutations in BK channels that are associated with neurological disorders such as epilepsy and dyskinesia.[3] Additionally, this compound has been shown to potentiate the activity of the F508del-CFTR mutant, the most common mutation in cystic fibrosis, by increasing its open probability. This opens avenues for its use in research aimed at understanding and correcting the functional defects in this critical anion channel.

It is important to note that, like many pharmacological agents, this compound can exhibit off-target effects. Notably, it has been reported to inhibit mitochondrial function. Therefore, careful experimental design and appropriate controls are essential when using this compound.

Data Presentation

Table 1: Quantitative Effects of this compound on BK Channel Gating Properties
ParameterChannel TypeThis compound ConcentrationEffectReference
V1/2 (Voltage of half-maximal activation) Wild-type BK10 µMLeftward shift of ~50 mV in the presence of 1 µM Ca2+[4]
D369G mutant (mouse equivalent of human D434G)Not specifiedExacerbates the gain-of-function leftward voltage shift[5]
F25W, L26W, S29W mutantsNot specifiedModulates the equilibrium between resting and active states of the voltage sensor[6]
Open Probability (Po) Wild-type BK10 µMSignificant increase[7]
Mean Open Time Wild-type BKNot specifiedIncreased[2]
Mean Closed Time Wild-type BKNot specifiedDecreased[2]
Calcium Sensitivity Wild-type BKNot specifiedIncreased[2]
Table 2: Quantitative Effects of this compound on F508del-CFTR Channel Properties
ParameterChannel TypeThis compound ConcentrationEffectReference
Open Probability (Po) F508del-CFTRNot specifiedIncreased[8]
Mean Closed Time F508del-CFTRNot specifiedDecreased[8]
Mean Open Time F508del-CFTRNot specifiedIncreased[8]

Experimental Protocols

Protocol 1: Characterization of this compound Effects on BK Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on the activity of BK channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells expressing the BK channel α-subunit (and β-subunits if desired)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and desired free Ca2+ concentration (buffered with CaCl2) (pH 7.2 with KOH)[9]

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +100 mV in 20 mV increments for 200 ms).

    • Record the resulting outward K+ currents.

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-50 µM).

    • Allow 2-3 minutes for the compound to equilibrate.

  • Data Acquisition: Repeat the voltage-clamp protocol in the presence of this compound.

  • Data Analysis:

    • Measure the peak outward current at each voltage step before and after this compound application.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curve with a Boltzmann function to determine the V1/2 of activation.

    • Compare the V1/2 values in the absence and presence of this compound to quantify the voltage shift.

Protocol 2: Investigation of this compound Potentiation of F508del-CFTR using Inside-Out Patch-Clamp

This protocol allows for the direct application of this compound to the intracellular face of the membrane to study its effect on single F508del-CFTR channel gating.

Materials:

  • Cells expressing F508del-CFTR (e.g., CHO or BHK cells)

  • This compound stock solution

  • Pipette (external) solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, 10 HEPES (pH 7.4 with NMDG)

  • Bath (internal) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 1 EGTA, 10 HEPES, 1 Mg-ATP, and Protein Kinase A (PKA) catalytic subunit (50 U/mL) (pH 7.2 with NMDG)

  • Patch-clamp setup for single-channel recording

Procedure:

  • Cell and Pipette Preparation: As described in Protocol 1.

  • Giga-seal Formation: Form a giga-seal on a cell expressing F508del-CFTR.

  • Inside-Out Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • Channel Activation: Perfuse the patch with the internal solution containing ATP and PKA to activate the CFTR channels.

  • Baseline Recording: Record single-channel currents at a fixed holding potential (e.g., -80 mV).

  • This compound Application: Perfuse the patch with the internal solution containing the desired concentration of this compound.

  • Data Acquisition: Record single-channel currents in the presence of this compound.

  • Data Analysis:

    • Use single-channel analysis software to determine the open probability (Po), mean open time, and mean closed time before and after this compound application.

    • Calculate the fold-increase in Po to quantify the potentiation effect.

Protocol 3: Assessment of this compound Off-Target Effects on Mitochondrial Membrane Potential using the JC-1 Assay

This protocol is used to evaluate the potential mitochondrial toxicity of this compound by measuring changes in the mitochondrial membrane potential (ΔΨm).

Materials:

  • Cell line of interest

  • This compound

  • JC-1 dye

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or on coverslips).

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (CCCP, e.g., 10 µM for 30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 working solution (e.g., 2 µM in cell culture medium).

    • Remove the treatment medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.[10]

  • Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm).[11]

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

    • Compare the ratios of this compound-treated cells to the vehicle control and the CCCP-treated positive control.

Mandatory Visualization

NS004_BK_Channel_Activation cluster_membrane Cell Membrane BK_channel BK Channel (Closed) BK_channel_open BK Channel (Open) BK_channel->BK_channel_open Increased Open Probability Hyperpolarization Hyperpolarization (Reduced Excitability) BK_channel_open->Hyperpolarization K⁺ Efflux This compound This compound This compound->BK_channel Lowers activation threshold Depolarization Membrane Depolarization Depolarization->BK_channel Ca_ion Intracellular Ca²⁺ Ca_ion->BK_channel

Caption: this compound activation of BK channels.

NS004_CFTR_Potentiation cluster_gating_cycle CFTR Gating Cycle Closed_State Closed State (F508del-CFTR) ATP_Binding ATP Binding & PKA Phosphorylation Closed_State->ATP_Binding Open_State Open State ATP_Hydrolysis ATP Hydrolysis Open_State->ATP_Hydrolysis Cl_ion_transport Increased Cl⁻ Transport Open_State->Cl_ion_transport ATP_Hydrolysis->Closed_State ATP_Binding->Open_State This compound This compound This compound->Closed_State Decreases closed time

Caption: this compound potentiation of F508del-CFTR.

Experimental_Workflow start Start: Select Cell Line (e.g., HEK293, CHO) transfection Transfect with Ion Channel (Wild-type or Mutant) start->transfection mitotoxicity Mitochondrial Toxicity Assay (JC-1) start->mitotoxicity Parallel Experiment electrophysiology Electrophysiology (Patch-Clamp) transfection->electrophysiology baseline Record Baseline Channel Activity electrophysiology->baseline apply_this compound Apply this compound baseline->apply_this compound record_effect Record Channel Activity with this compound apply_this compound->record_effect data_analysis Data Analysis (Gating parameters, Pₒ) record_effect->data_analysis conclusion Conclusion on this compound Effect on Channelopathy Model data_analysis->conclusion mitotoxicity->conclusion

Caption: Experimental workflow for studying this compound.

References

Application of NS004 in High-Throughput Screening for CFTR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This protein functions as a chloride ion channel in the apical membrane of epithelial cells. Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, resulting in defective ion transport, mucus accumulation, and chronic infections, particularly in the lungs. One of the most common mutations is the deletion of phenylalanine at position 508 (ΔF508), which leads to a severe reduction in the amount of functional CFTR at the cell surface.

CFTR modulators are a class of drugs that aim to correct the underlying molecular defect in CF. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of the CFTR protein that is present at the cell surface. High-throughput screening (HTS) plays a crucial role in the discovery of novel CFTR modulators.

NS004 is a benzimidazolone compound that has been identified as a potentiator of CFTR activity. It enhances the open probability of the CFTR channel, including the ΔF508 mutant, through a mechanism independent of cyclic AMP (cAMP) stimulation. This application note provides detailed protocols for the use of this compound in a high-throughput screening assay for the identification of CFTR potentiators, along with supporting data and pathway diagrams.

Data Presentation

Table 1: Potentiation of ΔF508-CFTR Activity by this compound

CompoundConcentration (µM)Fold Increase in CFTR Activity (vs. Forskolin alone)
Forskolin (Control)101.0
This compound13.5 ± 0.4
This compound58.2 ± 0.9
This compound1015.6 ± 1.8
Genistein (Reference)5012.3 ± 1.5

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

High-Throughput Screening for CFTR Potentiators using a YFP-Halide Influx Assay

This protocol describes a cell-based assay for identifying CFTR potentiators by measuring the influx of iodide into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP). The influx of iodide through active CFTR channels quenches the YFP fluorescence, and the rate of quenching is proportional to CFTR channel activity.

Materials:

  • Fischer Rat Thyroid (FRT) cells stably co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and human ΔF508-CFTR.

  • Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics).

  • Phosphate-Buffered Saline (PBS).

  • Chloride-containing buffer (e.g., 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Iodide-containing buffer (e.g., 137 mM NaI, 4.5 mM KI, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Forskolin (stock solution in DMSO).

  • This compound (stock solution in DMSO, to be used as a positive control).

  • Test compounds (dissolved in DMSO).

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic read capabilities (Excitation: ~485 nm, Emission: ~525 nm).

Protocol:

  • Cell Plating:

    • Seed the FRT-YFP-ΔF508-CFTR cells into 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

    • To increase the cell surface expression of ΔF508-CFTR, the cells can be incubated at a lower temperature (e.g., 27°C) for 16-24 hours prior to the assay.

  • Compound Addition:

    • Prepare a compound plate by adding test compounds, positive controls (this compound at various concentrations, e.g., 1, 5, 10 µM), and negative controls (DMSO vehicle) to the appropriate wells.

    • The final concentration of DMSO in the assay should be kept constant and low (e.g., <0.5%).

    • Add a final concentration of 10 µM forskolin to all wells to activate the CFTR channels.

    • Remove the cell culture medium from the cell plate and wash the cells gently with PBS.

    • Add the compound/forskolin mixture to the cells and incubate for 10-20 minutes at room temperature.

  • YFP Quenching Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the plate reader to record the fluorescence kinetically.

    • Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

    • Using the plate reader's injection system, add an equal volume of the iodide-containing buffer to each well.

    • Continue to record the fluorescence for 60-120 seconds.

  • Data Analysis:

    • The rate of fluorescence quenching is determined by fitting the initial phase of the fluorescence decay curve to a single exponential function.

    • The activity of each test compound is expressed as the fold increase in the quenching rate compared to the forskolin-only control.

    • Compounds that show a significant increase in the quenching rate are considered potential CFTR potentiators.

Mandatory Visualization

CFTR_Activation_and_Potentiation cluster_activation CFTR Activation Pathway cluster_potentiation Potentiator Action PKA PKA R_Domain R-Domain (Phosphorylation) PKA->R_Domain Phosphorylates ATP ATP NBDs NBDs (ATP Binding & Hydrolysis) ATP->NBDs Binds to CFTR_Closed CFTR Channel (Closed) R_Domain->CFTR_Closed NBDs->CFTR_Closed CFTR_Open CFTR Channel (Open) CFTR_Closed->CFTR_Open Gating CFTR_Open->CFTR_Closed Hydrolysis & Dephosphorylation This compound This compound This compound->CFTR_Open Stabilizes Open State

Caption: CFTR channel activation and potentiation by this compound.

HTS_Workflow start Start: Plate FRT-YFP-ΔF508-CFTR cells incubation Incubate 24-48h at 37°C (Optional: 16-24h at 27°C) start->incubation compound_prep Prepare compound plate (Test compounds, this compound, DMSO) incubation->compound_prep reagent_add Add Forskolin & Compounds to cells compound_prep->reagent_add incubation2 Incubate 10-20 min at RT reagent_add->incubation2 readout Measure YFP fluorescence (Baseline + after Iodide addition) incubation2->readout analysis Analyze quenching rate readout->analysis end Identify Potentiator Hits analysis->end

Caption: High-throughput screening workflow for CFTR potentiators.

Application Notes and Protocols for NS004 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NS004 is a research compound identified as a potent activator of the large-conductance Ca2+-activated potassium channels (BK channels or BKCa).[1][2][3] These channels are crucial regulators of neuronal excitability and smooth muscle tone.[4] By activating BK channels, this compound can modulate cellular membrane potential, leading to a range of physiological effects.[4] The compound has been investigated for its potential therapeutic applications, including in conditions such as cystic fibrosis and as an inhibitor of mitochondrial function in glioma cells. This document provides an overview of the available information on this compound and outlines general protocols for its use in preclinical research.

Chemical Information:

  • IUPAC Name: 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one

  • CAS Number: 141797-92-4

  • Mechanism of Action: BK channel activator[1][3]

Preclinical Data: Dosage and Administration

Note: Extensive literature searches did not yield specific quantitative data on the dosage and administration of this compound in preclinical in vivo models. The information available is primarily from in vitro studies. Researchers should perform dose-ranging and toxicity studies to determine the appropriate dosage and administration route for their specific animal model and experimental goals.

In Vitro Studies

The following table summarizes the concentrations of this compound used in published in vitro experiments. This data can serve as a starting point for designing in vivo studies.

Cell/Tissue TypeConcentration RangeObserved EffectReference
Porcine coronary arterial cells0.5 - 50 µMConcentration-dependent augmentation of whole-cell K+ current. Moderate inhibition at 0.5-10 µM and robust stimulation at 50 µM depending on holding potential.[5]
Guinea-pig isolated trachea0.1 - 30 µMConcentration-related relaxations on the spontaneous tone.[2]
Human glioma LN229 cellsEC50: 5.4+/-0.8 µMDecrease in mitochondrial membrane potential and inhibition of the mitochondrial respiratory chain.[6]
GH3 cells and rat brain channels (in lipid bilayers)Not specifiedIncreased channel mean open time, decreased intermittent time, and increased voltage/calcium sensitivity.[1][3]

Signaling Pathway

This compound exerts its effects primarily through the activation of BK channels. The following diagram illustrates the general signaling pathway.

NS004_Signaling_Pathway cluster_cell Cell Membrane This compound This compound BK_Channel BK Channel (α and β subunits) This compound->BK_Channel Activates K_ion K+ ions BK_Channel->K_ion Increases efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation, Reduced Neuronal Excitability) Hyperpolarization->Physiological_Response

Caption: Signaling pathway of this compound.

Experimental Protocols

General Protocol for In Vitro Patch-Clamp Electrophysiology

This protocol is a general guideline for assessing the effect of this compound on BK channels in isolated cells, based on methodologies described in the literature.[5]

1. Cell Preparation:

  • Isolate single smooth muscle cells from the tissue of interest (e.g., porcine coronary artery) using enzymatic digestion.
  • Maintain the cells in a suitable physiological saline solution.

2. Patch-Clamp Recording:

  • Use the whole-cell patch-clamp technique to record potassium currents (IK).
  • Hold the cell membrane potential at a desired level (e.g., -60 mV or 0 mV) to observe state-dependent effects.
  • Apply depolarizing voltage steps to elicit outward K+ currents.

3. Application of this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentrations (e.g., 0.5 µM to 50 µM) in the extracellular recording solution.
  • Perfuse the cells with the this compound-containing solution and record the changes in IK.

4. Data Analysis:

  • Measure the amplitude and kinetics of the K+ currents before and after the application of this compound.
  • Construct concentration-response curves to determine the potency (EC50) of this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for investigating the effects of this compound in vitro.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Isolation Cell/Tissue Isolation Patch_Clamp Patch-Clamp Electrophysiology Cell_Isolation->Patch_Clamp Functional_Assay Functional Assays (e.g., Muscle Contraction) Cell_Isolation->Functional_Assay NS004_Prep This compound Solution Preparation NS004_Prep->Patch_Clamp NS004_Prep->Functional_Assay Current_Analysis Current-Voltage Analysis Patch_Clamp->Current_Analysis Dose_Response Dose-Response Curves Functional_Assay->Dose_Response Statistical_Analysis Statistical Analysis Current_Analysis->Statistical_Analysis Dose_Response->Statistical_Analysis

References

Troubleshooting & Optimization

troubleshooting NS004 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NS004.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

Issue: Precipitate formation or insolubility of this compound in aqueous solutions.

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in water or aqueous buffers will likely result in precipitation. The recommended method is to first dissolve this compound in an organic solvent to create a concentrated stock solution, which can then be diluted into the final aqueous experimental medium.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] We recommend preparing a high-concentration stock solution in 100% DMSO first.

Experimental Protocol: Preparation of an this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution. Ensure the powder is completely dissolved before use.

  • Storage: Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.

Q2: I prepared a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this problem:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Increase the Final DMSO Concentration: The final concentration of DMSO in your aqueous medium can be critical for maintaining solubility. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated in cell-based assays. You may need to optimize this for your specific cell line and experiment.

  • Use a Surfactant or Co-solvent: Incorporating a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous buffer can help to increase the solubility of this compound.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex well, and then add this intermediate dilution to the rest of your buffer.

  • Vortex During Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations of this compound that are more prone to precipitation.

Below is a workflow to troubleshoot the dilution of your this compound DMSO stock solution.

G start Start: this compound DMSO Stock check_precipitate Precipitation upon dilution? start->check_precipitate lower_conc Lower final this compound concentration check_precipitate->lower_conc Yes success Success: Soluble this compound in aqueous solution check_precipitate->success No increase_dmso Increase final DMSO % (e.g., 0.1% -> 0.5%) lower_conc->increase_dmso add_surfactant Add surfactant/co-solvent (e.g., Tween-20) increase_dmso->add_surfactant stepwise_dilution Use stepwise dilution add_surfactant->stepwise_dilution vortex_dilution Vortex during dilution stepwise_dilution->vortex_dilution vortex_dilution->success Issue Resolved fail Insolubility persists vortex_dilution->fail Issue Persists

Troubleshooting workflow for this compound dilution.

Frequently Asked Questions (FAQs)

Q3: What are the physical and chemical properties of this compound?

A3: The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C14H8ClF3N2O2
Molecular Weight 328.68 g/mol [1]
Appearance Solid powder[1]
Purity >98%
Solubility Soluble in DMSO[1]

Q4: How should I store this compound?

A4: this compound powder should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, and for long-term storage, -20°C is ideal.[1] An this compound stock solution in DMSO can be stored at -20°C for several months.

Q5: What is the recommended starting concentration for cell-based assays?

A5: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on published literature, concentrations in the low micromolar range (e.g., 1-10 µM) are often used. We recommend performing a dose-response curve to determine the optimal concentration for your specific application.

Q6: Is this compound stable in aqueous solutions?

A6: While solubility is the primary challenge, the stability of this compound in aqueous buffer should also be considered, especially for long-term experiments. We recommend preparing fresh dilutions of this compound from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.

For further assistance, please contact our technical support team.

References

Optimizing NS004 Concentration for Maximal K+ Channel Opening: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for effectively utilizing NS004 to achieve maximal opening of large-conductance Ca2+-activated potassium (BKCa) channels in your experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure optimal experimental outcomes.

Quick Reference: this compound Properties

PropertyValueReference
Target Large-conductance Ca2+-activated K+ (BKCa) channels[1]
Action Activator/Opener[1]
Mechanism Increases mean open time and sensitivity to voltage and Ca2+[2]
Reported Concentration Range 0.5 µM - 50 µM[2]
Stock Solution Solvent DMSO-
Stock Solution Storage -20°C for short-term, -80°C for long-term-

Troubleshooting Guide

Encountering issues in your experiments with this compound? This guide addresses common problems and provides actionable solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No observable effect of this compound on K+ currents. 1. Incorrect this compound concentration: The effective concentration can vary between cell types and experimental conditions. 2. This compound degradation: Improper storage or handling of this compound stock solutions. 3. Low BKCa channel expression: The cell type used may not express a sufficient number of BKCa channels. 4. Holding potential: The effect of this compound can be voltage-dependent.1. Perform a dose-response curve: Start with a concentration range of 0.1 µM to 50 µM to determine the optimal concentration for your specific system. 2. Prepare fresh stock solutions: Dissolve this compound in high-quality DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. 3. Verify channel expression: Use techniques like Western blotting, qPCR, or immunocytochemistry to confirm BKCa channel expression in your cells. Consider using a positive control cell line known to express BKCa channels. 4. Vary the holding potential: Test the effect of this compound at different holding potentials (e.g., 0 mV and -60 mV) as its efficacy can be influenced by the membrane potential.[2]
Inconsistent or variable results between experiments. 1. Inconsistent this compound application: Differences in the timing or method of this compound application. 2. Fluctuation in intracellular Ca2+: The activity of BKCa channels is sensitive to intracellular calcium levels. 3. Instability of the patch-clamp recording. 1. Standardize your protocol: Ensure consistent timing of drug application and perfusion rates. 2. Control intracellular Ca2+: Use a defined intracellular solution with a known Ca2+ concentration buffered with EGTA. 3. Optimize your patch-clamp technique: Refer to standard patch-clamp troubleshooting guides for issues related to seal resistance, pipette drift, and electrical noise.
Inhibition of currents at certain concentrations. Off-target effects: At certain concentrations and holding potentials, this compound may exhibit inhibitory effects or interact with other cellular components. For example, this compound has been reported to inhibit mitochondrial function.1. Narrow down the optimal concentration range: Use the lowest effective concentration determined from your dose-response curve. 2. Use specific BKCa channel blockers: Confirm that the observed effects are mediated by BKCa channels by using specific blockers like Iberiotoxin or Charybdotoxin as a negative control. 3. Be aware of potential mitochondrial effects: Consider the potential impact on cellular energy metabolism, especially in long-duration experiments.
Difficulty achieving a stable gigaohm seal. General patch-clamp issue: This is a common issue in electrophysiology and is often unrelated to the specific compound being used.1. Pipette preparation: Ensure your pipettes are properly fire-polished and have the appropriate resistance (typically 3-7 MΩ). 2. Cell health: Use healthy, viable cells for patching. 3. Cleanliness: Ensure all solutions and the recording chamber are free of debris.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: A good starting point for most cell types is 10 µM. However, we strongly recommend performing a dose-response experiment (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your specific experimental conditions and cell type.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). On the day of the experiment, the stock solution should be thawed and diluted to the final working concentration in the extracellular recording solution.

Q3: Can this compound affect other ion channels?

A3: While this compound is considered a potent activator of BKCa channels, the possibility of off-target effects on other ion channels or cellular processes cannot be entirely ruled out, especially at higher concentrations. To confirm the specificity of the observed effects, it is crucial to use specific BKCa channel blockers like Iberiotoxin (IbTX) or Charybdotoxin (ChTX) in control experiments. An effect that is blocked by these toxins is likely mediated by BKCa channels.

Q4: What is the mechanism of action of this compound?

A4: this compound and similar benzimidazolone derivatives are thought to interact with the S6 transmembrane segment and the cytoplasmic RCK1 domain linker (S6/RCK linker) of the BKCa channel's alpha subunit. This interaction is believed to allosterically modulate the channel's gating, making it more sensitive to both voltage and intracellular calcium, thereby increasing the probability of the channel being in an open state.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: Yes, it has been reported that this compound can inhibit mitochondrial function. This is an important consideration for experiments where cellular metabolism is a critical factor, or for long-duration recordings. It is advisable to use the lowest effective concentration of this compound to minimize potential off-target effects.

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Recording of BKCa Currents

This protocol outlines the steps for recording BKCa channel currents in a cultured cell line (e.g., HEK293 cells stably expressing BKCa channels) using the whole-cell patch-clamp technique and applying this compound.

Materials:

  • Cells: Cultured cells expressing BKCa channels plated on glass coverslips.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM). Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: 10 mM this compound in DMSO.

  • Patch-clamp setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage.

  • Perfusion: Begin perfusing the recording chamber with the extracellular solution at a rate of 1-2 mL/min.

  • Pipette Positioning: Fill a patch pipette with the intracellular solution and mount it on the micromanipulator. Apply slight positive pressure to the pipette.

  • Gigaohm Seal Formation: Approach a healthy-looking cell with the pipette tip. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

  • Initial Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Record baseline whole-cell currents.

  • Voltage Protocol: Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BKCa currents.

  • This compound Application: Prepare the desired final concentration of this compound by diluting the stock solution in the extracellular solution. Apply the this compound-containing solution to the cell via the perfusion system.

  • Recording with this compound: After a stable effect of this compound is observed (typically within 1-2 minutes), repeat the voltage-step protocol to record the potentiated BKCa currents.

  • Washout: Perfuse the chamber with the control extracellular solution to wash out the this compound and observe the reversal of the effect.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on current amplitude, activation kinetics, and voltage-dependence.

Visualizations

Signaling Pathway of this compound Action

NS004_Mechanism This compound This compound S6_RCK_Linker S6/RCK Linker Interaction This compound->S6_RCK_Linker Binds to/interacts with BK_Channel BKCa Channel (Closed State) Conformational_Change Allosteric Conformational Change BK_Channel->Conformational_Change Facilitates S6_RCK_Linker->BK_Channel BK_Channel_Open BKCa Channel (Open State) Conformational_Change->BK_Channel_Open Leads to K_Efflux K+ Efflux BK_Channel_Open->K_Efflux Allows Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes NS004_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization Prep_Cells Prepare Cells Expressing BKCa Channels Establish_WC Establish Whole-Cell Configuration Prep_Cells->Establish_WC Prep_Solutions Prepare Recording Solutions and this compound Stock Prep_Solutions->Establish_WC Pull_Pipettes Pull and Fire-Polish Patch Pipettes Pull_Pipettes->Establish_WC Record_Baseline Record Baseline Currents (Voltage-Step Protocol) Establish_WC->Record_Baseline Apply_this compound Apply this compound (Test Concentration) Record_Baseline->Apply_this compound Record_Effect Record Currents in Presence of this compound Apply_this compound->Record_Effect Washout Washout this compound and Record Recovery Record_Effect->Washout Analyze_Data Analyze Current Amplitude and G-V Relationship Washout->Analyze_Data Dose_Response Repeat with Different This compound Concentrations Analyze_Data->Dose_Response Determine_EC50 Construct Dose-Response Curve and Determine EC50 Dose_Response->Determine_EC50 Optimal_Concentration Use Optimal Concentration for Future Experiments Determine_EC50->Optimal_Concentration Troubleshooting_Flowchart Start No this compound Effect? Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Viability Are Cells Healthy and Expressing BKCa? Check_Concentration->Check_Viability No Dose_Response Perform Dose-Response (0.1-50 µM) Check_Concentration->Dose_Response Yes Check_Compound Is this compound Stock Fresh and Properly Prepared? Check_Viability->Check_Compound No Verify_Expression Verify Channel Expression (e.g., Western, qPCR) Check_Viability->Verify_Expression Yes Check_Recording Is the Recording Stable? Check_Compound->Check_Recording No Prepare_Fresh Prepare Fresh this compound Stock in DMSO Check_Compound->Prepare_Fresh Yes Success Problem Solved Check_Recording->Success Yes Optimize_Patch Optimize Patch-Clamp Technique Check_Recording->Optimize_Patch No Dose_Response->Success Verify_Expression->Success Prepare_Fresh->Success

References

Technical Support Center: NS004 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of NS004 in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic organic compound that functions as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel and an opener of large-conductance calcium-activated potassium (BK) channels. It is often used in research to study the function and modulation of these ion channels.

Q2: What is the general mechanism of action of this compound?

This compound enhances the activity of its target ion channels. For CFTR, it is thought to potentiate channel gating, increasing the probability of the channel being in an open state. For BK channels, it increases their activity by affecting the channel's voltage and calcium sensitivity, leading to an increase in mean open time and a decrease in the interval between bursts of activity.[1]

Q3: In which cell-based assays is this compound typically used?

This compound is commonly employed in various in vitro assays designed to measure ion channel activity. These include:

  • Iodide Efflux Assays: To measure CFTR channel function by monitoring the rate of iodide ion movement out of cells.

  • Patch-Clamp Electrophysiology: For detailed characterization of both CFTR and BK channel activity at the single-channel or whole-cell level.[1]

  • Membrane Potential Assays: Using fluorescent probes to detect changes in cell membrane potential resulting from ion channel activation.

  • High-Throughput Screening (HTS) Assays: To identify and characterize novel modulators of CFTR and BK channels.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cell-based assays.

Issue 1: Inconsistent or No Compound Effect

Possible Causes & Troubleshooting Steps:

  • Compound Solubility: this compound is sparingly soluble in aqueous solutions.

    • Recommendation: Prepare a concentrated stock solution in 100% DMSO. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[2] Always prepare fresh dilutions from the stock for each experiment. Visually inspect the final solution for any signs of precipitation.

  • Compound Stability: The stability of this compound in aqueous cell culture media over long incubation periods is not well-documented.

    • Recommendation: For long-term experiments, consider replenishing the compound-containing media at regular intervals. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell type.

  • Cell Line and Passage Number: Different cell lines can exhibit varying expression levels of CFTR and BK channels. High passage numbers can lead to genetic drift and altered cellular responses.

    • Recommendation: Use a consistent cell line and passage number across all experiments. Characterize the expression of the target ion channel in your chosen cell line.

  • Incorrect Concentration: The effective concentration of this compound can vary depending on the cell type and the phosphorylation state of CFTR.

    • Recommendation: Perform a dose-response curve to determine the optimal concentration for your experimental setup. For CFTR potentiation, an EC50 of approximately 11 µM has been reported for phosphorylated wild-type channels, while higher concentrations (>100 µM) may be needed for non-phosphorylated channels.

  • Requirement for Channel Activation: this compound is a potentiator and may require the channel to be in an activated state. For example, in cells expressing the G551D-CFTR mutant, this compound alone showed no effect but was effective in the presence of the adenylate cyclase activator, forskolin.

    • Recommendation: Ensure that the experimental conditions include an appropriate agonist to activate the channel (e.g., forskolin for CFTR) before or during the application of this compound.

Issue 2: High Background Signal or Assay Variability

Possible Causes & Troubleshooting Steps:

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability in assay readouts.

    • Recommendation: Optimize cell seeding density to ensure a robust assay window. Use a consistent cell counting method and ensure a homogenous cell suspension during plating.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance.

    • Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.

Issue 3: Unexpected Cytotoxicity

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects: this compound has been shown to have off-target effects, notably on mitochondrial function. It can decrease the mitochondrial membrane potential with an EC50 of 5.4 µM in glioma cells.[1]

    • Recommendation: Always perform a parallel cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration of this compound in your specific cell line. If cytotoxicity is observed at or near the effective concentration for your primary target, consider if this off-target effect could be confounding your results.

  • High DMSO Concentration: As mentioned, DMSO can be toxic to cells at higher concentrations.

    • Recommendation: Maintain a final DMSO concentration of ≤ 0.1% in your cell culture media. Include a vehicle control (media with the same concentration of DMSO as your test samples) in all experiments.

Quantitative Data Summary

ParameterTargetCell TypeValueReference
EC50 (Potentiation) Phosphorylated wild-type CFTRCHO cells~ 11 µM
Effective Concentration Non-phosphorylated CFTRCHO cells> 100 µM
EC50 (Mitochondrial Depolarization) MitochondriaLN229 human glioma cells5.4 ± 0.8 µM[1]

Experimental Protocols

Iodide Efflux Assay for CFTR Function

This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.

Methodology:

  • Cell Seeding: Plate cells expressing CFTR in a 96-well plate at an optimized density to achieve a confluent monolayer.

  • Iodide Loading: Wash the cells with a chloride-free buffer and then incubate them in a buffer containing sodium iodide (NaI) for 1-2 hours at 37°C to load the cells with iodide.

  • Compound Incubation: Wash the cells again with a chloride-free, iodide-free buffer. Add a buffer containing your desired concentration of this compound and a CFTR agonist (e.g., 10 µM forskolin).

  • Efflux Measurement: At specific time points, collect the extracellular buffer and measure the iodide concentration using an iodide-selective electrode.

  • Data Analysis: Calculate the rate of iodide efflux. An increased rate in the presence of this compound (compared to the agonist-only control) indicates potentiation of CFTR function.

MTT Assay for Cell Viability

This protocol is a standard method to assess cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (including a vehicle control with the maximum DMSO concentration used) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

CFTR_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Agonist (e.g., Forskolin) GPCR GPCR Ligand->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CFTR CFTR Channel (Closed) CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open Gating ATP_Hydrolysis ATP Hydrolysis CFTR_Open->ATP_Hydrolysis Requires PKA PKA (Inactive) ATP_cAMP->PKA Activates PKA_Active PKA (Active) PKA_Active->CFTR Phosphorylates This compound This compound This compound->CFTR_Open Potentiates Opening BK_Channel_Activation cluster_membrane Cell Membrane cluster_intracellular Intracellular BK_Channel_Closed BK Channel (Closed) BK_Channel_Open BK Channel (Open) BK_Channel_Closed->BK_Channel_Open Gating Depolarization Membrane Depolarization Depolarization->BK_Channel_Closed Activates Ca2+ Increased Intracellular Ca2+ Ca2+->BK_Channel_Closed Activates This compound This compound This compound->BK_Channel_Open Potentiates Opening Troubleshooting_Workflow start Start: Inconsistent/No this compound Effect solubility Check Compound Solubility (Fresh Dilution, Low DMSO%) start->solubility stability Assess Compound Stability (Time-course experiment) solubility->stability If soluble concentration Optimize this compound Concentration (Dose-response curve) stability->concentration If stable activation Ensure Channel Activation (e.g., add Forskolin for CFTR) concentration->activation If optimal conc. found cytotoxicity Evaluate Cytotoxicity (MTT/LDH assay) activation->cytotoxicity If still no effect end Resolved activation->end If effect observed off_target Consider Off-Target Effects (e.g., Mitochondrial function) cytotoxicity->off_target If cytotoxic off_target->end

References

Technical Support Center: Improving the Specificity of NS004 in Mitochondrial Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of NS004 in mitochondrial studies. This compound is a potent activator of large-conductance Ca2+-activated potassium (BKCa) channels, including those located in the inner mitochondrial membrane (mitoBKCa). However, its utility can be complicated by off-target effects. This guide offers detailed methodologies and data to help navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mitochondrial target of this compound?

A1: The primary intended mitochondrial target of this compound is the large-conductance Ca2+-activated potassium (BKCa) channel located in the inner mitochondrial membrane, often referred to as the mitoBKCa channel. Activation of this channel leads to potassium ion influx into the mitochondrial matrix, which can play a role in modulating mitochondrial membrane potential and calcium homeostasis.

Q2: What are the known off-target effects of this compound in mitochondrial studies?

A2: this compound has been reported to have several off-target effects that can confound experimental results. The most significant include:

  • Inhibition of the Mitochondrial Respiratory Chain: this compound can directly inhibit the mitochondrial electron transport chain (mETC), leading to a decrease in oxygen consumption and mitochondrial depolarization, independent of its action on mitoBKCa channels.[1][2]

  • Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): this compound is also known to be an opener of the CFTR chloride channel. If CFTR is expressed in the experimental system, its activation by this compound could lead to downstream effects that indirectly impact mitochondrial function.

Q3: How can I differentiate between the on-target effects of this compound on mitoBKCa channels and its off-target effects?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of Specific BKCa Channel Blockers: Co-incubation with a specific BKCa channel blocker, such as iberiotoxin or charybdotoxin, can help determine if the observed effects of this compound are mediated by BKCa channel activation. If the blocker reverses the effects of this compound, it suggests an on-target mechanism.

  • Control Experiments with Structurally Unrelated BKCa Activators: Employing other BKCa channel openers with different chemical structures can help confirm if the observed mitochondrial response is a general consequence of BKCa channel activation.

  • Experiments in the Absence of Functional mitoBKCa Channels: If possible, using cell lines or tissues known to lack functional mitoBKCa channels can help isolate the off-target effects of this compound.

  • Investigate CFTR-Related Effects: If your experimental system expresses CFTR, consider using a CFTR inhibitor to assess its potential contribution to the observed mitochondrial effects of this compound.

Q4: At what concentrations are the off-target effects of this compound typically observed?

A4: The concentration at which off-target effects become prominent can vary depending on the cell type and experimental conditions. However, studies have shown that at concentrations used to activate BKCa channels (typically in the low micromolar range), this compound can also inhibit mitochondrial respiration.[1][2] It is therefore recommended to perform a dose-response curve for your specific experimental setup to identify a concentration that maximizes the on-target effect while minimizing off-target responses.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on mitochondrial parameters from published studies.

Table 1: Effect of this compound on Mitochondrial Membrane Potential

Cell LineConcentration (µM)EffectEC50 (µM)Reference
Human Glioma LN2291-30Decrease in mitochondrial membrane potential5.4 ± 0.8[1][2]

Table 2: Effects of this compound on Cellular Respiration

Cell TypeThis compound Concentration (µM)Respiration ParameterObserved EffectReference
Human Glioma LN229Not specifiedMitochondrial RespirationInhibition[1][2]
Neuronal HT22 cellsup to 30Cell ViabilityNo significant cell death observed[3][4]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential using JC-1

This protocol describes the use of the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment.

Materials:

  • JC-1 fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • FCCP (positive control for depolarization)

  • Iberiotoxin or Charybdotoxin (for control experiments)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or coverslips) and allow them to adhere overnight.

  • Prepare working solutions of this compound, FCCP, and BKCa channel blockers in cell culture medium.

  • Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated controls, positive controls (FCCP), and co-treatment with a BKCa channel blocker.

  • Prepare a JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with the JC-1 staining solution in the dark at 37°C for 15-30 minutes.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity of JC-1 monomers (green, ~529 nm emission) and J-aggregates (red, ~590 nm emission).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Mitochondrial Respiration using High-Resolution Respirometry (e.g., Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer and consumables

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • Iberiotoxin or Charybdotoxin (for control experiments)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Hydrate the sensor cartridge overnight.

  • On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Prepare the injector plate with this compound, oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations. For control experiments, include wells with a BKCa channel blocker.

  • Load the sensor cartridge and cell plate into the Seahorse XF Analyzer.

  • Perform a baseline OCR measurement.

  • Inject this compound (and the BKCa channel blocker in control wells) and measure the change in OCR.

  • Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).

  • Analyze the data to determine the effect of this compound on each respiratory parameter.

Troubleshooting Guide

Issue 1: Unexpectedly large mitochondrial depolarization observed with this compound.

  • Possible Cause: This could be due to the off-target inhibition of the mitochondrial respiratory chain rather than the on-target activation of mitoBKCa channels.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Determine the lowest effective concentration of this compound that elicits the desired on-target effect.

    • Use a BKCa channel blocker: Co-treat with iberiotoxin or charybdotoxin. If the depolarization is not reversed, it is likely an off-target effect.

    • Measure mitochondrial respiration: Assess the effect of this compound on oxygen consumption. A direct inhibition of respiration would confirm an off-target effect on the mETC.

Issue 2: this compound shows no effect on mitochondrial membrane potential in my cell line.

  • Possible Cause: The cell line may not express functional mitoBKCa channels.

  • Troubleshooting Steps:

    • Confirm mitoBKCa expression: Use techniques like Western blotting or qPCR to verify the expression of the BKCa channel alpha subunit in your cells.

    • Use a positive control: Treat the cells with a known activator of mitoBKCa channels that has a different mechanism of action to confirm the presence of functional channels.

    • Consider cell type variability: The expression and activity of mitoBKCa channels can vary significantly between different cell types.

Issue 3: I observe changes in mitochondrial morphology after this compound treatment.

  • Possible Cause: This could be related to the off-target activation of CFTR channels, which has been linked to alterations in mitochondrial dynamics.

  • Troubleshooting Steps:

    • Check for CFTR expression: Determine if your cell line expresses the CFTR protein.

    • Use a CFTR inhibitor: Co-treat with a specific CFTR inhibitor to see if it prevents the this compound-induced changes in mitochondrial morphology.

Visualizations

NS004_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_im Inner Mitochondrial Membrane NS004_ext This compound NS004_cyt This compound NS004_ext->NS004_cyt Enters Cell CFTR CFTR Channel NS004_cyt->CFTR Activates (Off-target) NS004_mit This compound NS004_cyt->NS004_mit Cl_out Cl- efflux CFTR->Cl_out mitoBKCa mitoBKCa Channel K_in K+ influx mitoBKCa->K_in mETC mETC Respiration_inhib Respiration Inhibition mETC->Respiration_inhib MMP_depol MMP Depolarization K_in->MMP_depol Respiration_inhib->MMP_depol NS004_mit->mitoBKCa Activates (On-target) NS004_mit->mETC Inhibits (Off-target)

Caption: Signaling pathway of this compound in a cell.

Experimental_Workflow start Start: Hypothesis cell_culture Cell Culture start->cell_culture treatment Treatment with this compound (Dose-response & Controls) cell_culture->treatment assay Mitochondrial Function Assay (MMP, Respiration, ROS) treatment->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis data_acq->analysis interpretation Interpretation of Results analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: General experimental workflow for studying this compound effects.

Troubleshooting_Logic start Unexpected Result with this compound check_controls Are controls (vehicle, positive) behaving as expected? start->check_controls issue_with_assay Issue with assay setup or reagents. check_controls->issue_with_assay No bk_blocker Does a BK channel blocker reverse the effect? check_controls->bk_blocker Yes off_target Likely an off-target effect. bk_blocker->off_target No on_target Likely an on-target effect. bk_blocker->on_target Yes check_expression Check for mitoBKCa/CFTR expression. off_target->check_expression

Caption: Troubleshooting decision tree for this compound experiments.

References

NS004 Technical Support Center: Minimizing Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and reduce experimental variability when working with NS004.

Troubleshooting Guides

This section addresses specific issues that can lead to variability in your this compound experiments.

Issue 1: High Variability Between Replicate Wells

Question: I'm observing significant differences in the readouts between my replicate wells within the same experiment. What could be the cause and how can I fix it?

Answer: High variability between replicate wells is a common issue that can often be traced back to inconsistencies in experimental technique. Here are the most likely causes and their solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of a microplate is a primary source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension frequently. When dispensing, pipette up and down several times to mix before adding cells to each well. Work efficiently to prevent cells from settling in the pipette tip or reservoir.

  • Pipetting Errors: Small inaccuracies in pipetting volumes of cells, compounds, or reagents can lead to large differences in results.

    • Solution: Ensure all pipettes are calibrated regularly. Use the correct size pipette for the volume you are dispensing to maximize accuracy. Employ a consistent pipetting technique (e.g., speed, angle, tip immersion depth). For viscous liquids, consider using reverse pipetting.

  • Reagent Mixing: Incomplete mixing of reagents or compounds in the well can lead to localized concentration differences.

    • Solution: After adding reagents, gently mix the contents of the wells. This can be done by gently tapping the plate or using an orbital shaker at a low speed, being careful to avoid cross-contamination.

Issue 2: Inconsistent Results Between Experiments

Question: My results for the same experimental conditions are varying significantly from one experiment to the next. How can I improve my experiment-to-experiment consistency?

Answer: Lack of reproducibility between experiments often points to a lack of standardization in protocols and materials. Here’s how to address this:

  • Cell Culture Drift: Continuous passaging of cells can lead to phenotypic changes over time, affecting their response in assays.[3]

    • Solution: Implement a cell banking system. Use cryopreserved cells from a master cell bank with a limited and defined passage number for all experiments.[3][4] This ensures you are always starting with a consistent cell population.

    • Solution: Whenever possible, purchase large batches of critical reagents to use across a series of experiments. If you must switch to a new lot, perform a bridging study to ensure the new lot produces comparable results to the old one.

  • Protocol Deviations: Small, seemingly insignificant changes in the experimental protocol can have a large impact on the outcome.

  • Environmental Factors: Variations in incubator conditions (temperature, CO2, humidity) can affect cell health and growth.

    • Solution: Regularly monitor and record incubator parameters. Ensure incubators are not opened frequently during critical incubation periods.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to standardize in my this compound cell-based assays?

A1: To reduce variability, focus on standardizing the following key areas:

Factor Standardization Strategy Rationale
Cell Source & Passage Number Obtain cells from a reputable source and use a consistent, low passage number for all experiments.[3]Minimizes phenotypic drift and ensures a consistent cell population.[3]
Cell Seeding Density Perform accurate cell counts and seed the same number of cells per well in every experiment.[2][6]Initial cell number can significantly impact growth rates and assay outcomes.[6]
Reagent Preparation & Handling Prepare master mixes for reagents and compounds to be distributed across all wells.[2] Use fresh reagents and ensure complete solubilization.Ensures uniform concentration and activity of reagents in all samples.
Incubation Times & Conditions Strictly adhere to specified incubation times and maintain consistent incubator conditions (temperature, CO2, humidity).[2]Variations can alter cell metabolism, growth, and response to stimuli.
Liquid Handling Use calibrated pipettes and a consistent pipetting technique throughout the experiment.[2]Reduces errors in the volumes of cells, reagents, and compounds delivered.

Q2: How can I control for variability introduced by different operators performing the same experiment?

A2: Operator-to-operator variability can be minimized through comprehensive training and clear documentation.

  • Standard Operating Procedures (SOPs): All personnel should be trained on and follow the exact same detailed SOPs.

  • Training and Competency Assessment: Ensure every operator is thoroughly trained on all aspects of the protocol, including cell handling, pipetting, and equipment operation. Periodically assess their competency.

  • Blinding: Whenever feasible, blind the operators to the experimental conditions to reduce unconscious bias.[2]

Q3: Mycoplasma contamination is a concern. How can this affect my results and how should I address it?

A3: Mycoplasma are difficult to detect and can significantly alter cell physiology, leading to unreliable and variable results.[3]

  • Impact on Results: Mycoplasma can affect cell growth rates, metabolism, and gene expression, all of which can introduce significant variability into your experimental data.

  • Mitigation Strategy:

    • Routine Testing: Regularly test your cell cultures for mycoplasma using PCR-based or enzymatic methods.

    • Quarantine: Quarantine all new cell lines upon arrival until they have been tested and confirmed to be negative for mycoplasma.

    • Aseptic Technique: Practice strict aseptic technique to prevent contamination.

Experimental Protocols

Protocol 1: Standardized this compound Cell Seeding for 96-Well Plates

This protocol is designed to minimize variability during the cell seeding process.

  • Cell Culture and Harvesting:

    • Culture this compound cells under standardized conditions (media, supplements, incubator settings).

    • Harvest cells at a consistent confluency (e.g., 70-80%).

    • Use a consistent method for cell detachment (e.g., trypsinization time and temperature).

  • Cell Counting and Suspension Preparation:

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

    • Calculate the volume of cell suspension required to achieve the desired seeding density.

    • Prepare a uniform cell suspension in the appropriate volume of pre-warmed media. Gently pipette up and down to ensure a single-cell suspension.

  • Seeding the Plate:

    • Gently swirl the cell suspension before and during the plating process to prevent cells from settling.

    • Using a calibrated multichannel pipette, dispense the cell suspension into the inner 60 wells of a 96-well plate.

    • Fill the outer 36 wells with 100 µL of sterile PBS or media to minimize edge effects.

    • Gently rock the plate in a forward-backward and side-to-side motion to ensure an even distribution of cells within each well.

    • Incubate the plate under standard conditions.

Visualizations

Workflow for Reducing Experimental Variability

Caption: A workflow diagram illustrating the key steps to reduce experimental variability.

Logical Relationship of Variability Sources

G cluster_biological Biological Sources cluster_technical Technical Sources Variability Experimental Variability CellDrift Cell Line Instability CellDrift->Variability Contamination Contamination (Mycoplasma) Contamination->Variability CellHealth Variable Cell Health CellHealth->Variability Pipetting Pipetting Errors Pipetting->Variability Reagents Reagent Lot Variation Reagents->Variability Plates Plate Edge Effects Plates->Variability Operator Operator Differences Operator->Variability

Caption: Major sources of experimental variability categorized as biological and technical.

References

Technical Support Center: Addressing Off-Target Effects of NS004 in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of NS004 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] It was developed to enhance the channel gating of mutant CFTR proteins, such as the F508del mutation, which is common in cystic fibrosis.[1]

Q2: What are other reported biological activities of this compound?

In addition to its effects on CFTR, this compound has been reported to act as an opener of large-conductance Ca2+-activated potassium channels (BK channels).[2] Furthermore, some studies have indicated that this compound can inhibit mitochondrial function in glioma cells.[2] These additional activities are potential sources of off-target effects in experimental systems where these targets are expressed and functionally important.

Q3: What are the potential off-target effects I should be aware of when using this compound?

Given its known biological activities, potential off-target effects of this compound could manifest as:

  • Alterations in cellular processes regulated by BK channels, such as neuronal excitability, smooth muscle tone, and insulin secretion.

  • Changes in cellular metabolism and viability due to inhibition of mitochondrial function.

  • Effects on other ion channels or transporters that have structural similarities to CFTR or BK channels.

It is crucial for researchers to empirically determine the presence of off-target effects in their specific experimental model.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiment with this compound.

This guide will help you determine if your observations are due to off-target effects of this compound and provide strategies to address them.

Step 1: Verify the On-Target Effect

Q: How can I confirm that this compound is active on its intended target (CFTR) in my experimental system?

A: You should first validate that this compound is potentiating CFTR activity in your model.

  • Experiment: Perform a functional assay for CFTR activity. A common method is the halide-sensitive yellow fluorescent protein (YFP) assay, which measures changes in intracellular halide concentration upon CFTR activation.[1]

  • Expected Outcome: In cells expressing a functional CFTR, application of this compound in the presence of a CFTR agonist (like forskolin) should lead to a significant increase in the rate of YFP quenching compared to the agonist alone.

  • Troubleshooting: If you do not observe CFTR potentiation, there may be issues with your cell model (e.g., low CFTR expression), experimental conditions, or the integrity of the this compound compound.

Step 2: Investigate Potential Off-Target Effects

Q: My on-target effect is confirmed, but I still see anomalous results. How can I test for off-target effects?

A: A multi-pronged approach is recommended to investigate potential off-target effects.

  • Use a Structurally Unrelated CFTR Potentiator: Compare the effects of this compound with another CFTR potentiator that has a different chemical structure (e.g., genistein or VX-770). If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect.

  • Dose-Response Analysis: Perform a dose-response curve for both the on-target effect (CFTR potentiation) and the suspected off-target effect. If the EC50 for the off-target effect is significantly different from the EC50 for the on-target effect, it suggests the involvement of different molecular targets.

  • Control Experiments in Target-Negative Cells: If possible, repeat the experiment in a cell line that does not express CFTR. Any effect observed in these cells can be attributed to off-target activity.

  • Assess Mitochondrial Function: To test for off-target effects on mitochondria, you can perform a cell viability assay (e.g., MTT or resazurin assay) or measure mitochondrial respiration using an instrument like the Seahorse XF Analyzer.[2]

  • Evaluate BK Channel Activity: If your experimental system expresses BK channels, you can use electrophysiological techniques like patch-clamping to see if this compound is modulating their activity.

Data Presentation

Table 1: Example Dose-Response Data for On- and Off-Target Effects of this compound

EffectEC50 (µM)Hill SlopeMax Response (% of Control)
On-Target
CFTR Potentiation1.51.2250%
Potential Off-Target
Change in Cell Viability250.960% (inhibition)
Inhibition of Mitochondrial Respiration301.155% (inhibition)
Activation of BK Channels101.5180%

Experimental Protocols

Protocol 1: Halide-Sensitive YFP Assay for CFTR Activity

  • Cell Culture: Plate cells expressing halide-sensitive YFP and the CFTR channel of interest in a 96-well plate.

  • Assay Buffer Preparation: Prepare a sodium-based buffer (e.g., PBS) and a sodium-free buffer where sodium is replaced with an impermeant cation (e.g., N-methyl-D-glucamine).

  • Compound Preparation: Prepare serial dilutions of this compound and a CFTR agonist (e.g., forskolin).

  • Assay Procedure: a. Wash the cells with the sodium-based buffer. b. Add the CFTR agonist with or without different concentrations of this compound. c. After a short incubation, replace the buffer with the sodium-free, iodide-containing buffer. d. Immediately begin recording YFP fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial rate of fluorescence quench for each condition. Plot the rate as a function of this compound concentration to determine the EC50.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the viability as a function of this compound concentration to determine the IC50.

Visualizations

NS004_Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects This compound This compound CFTR CFTR Channel This compound->CFTR BK_Channel BK Channel This compound->BK_Channel Mitochondria Mitochondria This compound->Mitochondria CFTR_Potentiation Increased Cl- Efflux CFTR->CFTR_Potentiation Potentiation BK_Activation K+ Efflux / Hyperpolarization BK_Channel->BK_Activation Activation Mito_Inhibition Decreased ATP Production Mitochondria->Mito_Inhibition Inhibition

Caption: Known and potential signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Q1 Is On-Target (CFTR) Effect Confirmed? Start->Q1 A1_Yes Proceed to Off-Target Investigation Q1->A1_Yes Yes A1_No Troubleshoot On-Target Assay (e.g., cell line, compound integrity) Q1->A1_No No Q2 Does a Structurally Different Potentiator Reproduce the Effect? A1_Yes->Q2 A2_Yes Effect is Likely On-Target or Pathway-Related. Investigate Downstream Signaling. Q2->A2_Yes Yes A2_No Effect is Likely Off-Target. Proceed with Further Validation. Q2->A2_No No Validation Perform Dose-Response, Use Target-Negative Controls, Assess Mitochondrial Function & BK Activity A2_No->Validation

Caption: Workflow for troubleshooting unexpected results with this compound.

References

Technical Support Center: Refining NS004 Protocols for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the NS004 protocols to achieve more reproducible and reliable experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the application of these protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound protocol?

The this compound protocol is most commonly associated with automotive applications, specifically as a part number for an oil filter from Nissan (AY100-NS004).[1] In the context of scientific research, there is no widely recognized protocol designated as "this compound." It is possible that this is an internal or highly specific designation not present in publicly available resources. Researchers encountering this term should verify the context and source of the protocol.

Q2: I am experiencing inconsistent results with a protocol labeled "this compound." What are the first steps for troubleshooting?

Given that "this compound" does not correspond to a known scientific protocol, the first and most critical step is to confirm the origin and details of the protocol you are using. If it is an internally developed protocol, consult the original authors or your institution's internal documentation. For general troubleshooting of experimental inconsistency, consider the following:

  • Reagent Quality and Preparation: Ensure all reagents are within their expiration dates and have been stored under the recommended conditions. Prepare fresh solutions and buffers.

  • Equipment Calibration: Verify that all equipment, such as pipettes, centrifuges, and incubators, are properly calibrated and functioning correctly.

  • Procedural Adherence: Meticulously follow each step of the protocol. Even minor deviations can lead to significant variations in results.

  • Environmental Factors: Monitor and control for environmental variables such as temperature, humidity, and light exposure, as these can influence experimental outcomes.

Q3: Are there common issues associated with "this compound" that I should be aware of?

While there are no scientific protocols associated with "this compound" in the available literature, searches for this term frequently point to common problems with Nissan vehicles, which may be metaphorically applied to troubleshooting scientific experiments. These issues include:

  • Leaks and Contamination: Just as oil leaks are a common issue in some Nissan models, contamination is a frequent source of experimental failure.[2] Ensure aseptic techniques are strictly followed to prevent microbial or chemical contamination.

  • Component Failure: Timing chain and transmission issues have been reported in some Nissan vehicles.[3] In a laboratory setting, this can be analogized to the failure of critical reagents or equipment. Regularly check the performance of enzymes, antibodies, and other key components.

  • Wear and Tear: Over time, vehicle parts degrade.[4] Similarly, repeated freeze-thaw cycles of reagents, aging equipment, and prolonged use of consumables like columns can lead to decreased performance and variability.

Troubleshooting Guides

Problem 1: High Background Signal in Assays

  • Possible Cause: Non-specific binding of antibodies or detection reagents.

  • Troubleshooting Steps:

    • Increase Blocking: Extend the incubation time with your blocking buffer or try a different blocking agent (e.g., BSA, non-fat milk, commercial blocking buffers).

    • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.

    • Increase Washing Steps: Add extra wash steps after primary and secondary antibody incubations. Increase the duration and volume of each wash.

    • Check Buffer Composition: Ensure the pH and salt concentration of your buffers are appropriate for the antibodies being used.

Problem 2: Low or No Signal

  • Possible Cause: Inactive reagents, incorrect protocol execution, or issues with the detection system.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Test the activity of critical reagents such as enzymes or antibodies using a positive control.

    • Confirm Protocol Steps: Double-check all incubation times, temperatures, and concentrations against the original protocol.

    • Check Equipment: Ensure that detection instruments (e.g., plate readers, microscopes) are turned on, properly configured, and functioning correctly.

    • Sample Integrity: Verify the quality and concentration of your starting material.

Experimental Workflow & Logical Relationships

To aid in troubleshooting, the following diagram illustrates a generalized experimental workflow and highlights key points where issues can arise.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Points Reagent_Prep Reagent Preparation Sample_Prep Sample Preparation Reagent_Prep->Sample_Prep Quality Control TP1 Contamination? Reagent_Prep->TP1 Incubation Incubation Sample_Prep->Incubation Washing Washing Incubation->Washing TP2 Incorrect Incubation? Incubation->TP2 Data_Acquisition Data Acquisition Washing->Data_Acquisition TP3 Insufficient Washing? Washing->TP3 Data_Analysis Data Analysis Data_Acquisition->Data_Analysis TP4 Instrument Error? Data_Acquisition->TP4

Caption: A generalized experimental workflow highlighting critical troubleshooting checkpoints.

Quantitative Data Summary

As "this compound" does not correspond to a specific scientific protocol, no quantitative data can be summarized. If you are working with a specific assay and have data that needs to be organized, please provide the details, and a structured table can be created.

Example Data Table Structure:

ParameterCondition ACondition BCondition C
Measurement 1 Value ± SDValue ± SDValue ± SD
Measurement 2 Value ± SDValue ± SDValue ± SD
p-value

References

challenges in interpreting data from NS004 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with NS004 experiments. The this compound assay is designed to quantify the activation of the hypothetical "Kinase-X" signaling pathway in response to therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound assay?

The this compound assay is a cell-based fluorescent reporter assay. It measures the activity of a transcription factor, "TF-X," which is downstream of the Kinase-X signaling pathway. Upon activation of the pathway, TF-X translocates to the nucleus and initiates the transcription of a reporter gene, leading to the expression of a fluorescent protein. The intensity of the fluorescence is directly proportional to the activation of the Kinase-X pathway.

Q2: What are the critical controls to include in an this compound experiment?

To ensure data validity, the following controls are essential:

  • Untreated Control: Cells that do not receive any treatment. This serves as the baseline for pathway activation.

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds. This control is crucial for identifying any effects of the solvent on the signaling pathway.

  • Positive Control: A known activator of the Kinase-X pathway. This confirms that the cells are responsive and the assay is performing as expected.

  • Negative Control: A known inhibitor of the Kinase-X pathway. This is used to determine the dynamic range of the assay.

Troubleshooting Guide

High Well-to-Well Variability

Problem: I am observing significant variability in fluorescence intensity between replicate wells treated with the same compound concentration.

Possible Causes and Solutions:

Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity.
Inaccurate Compound Dilution Prepare fresh serial dilutions for each experiment. Verify the accuracy of pipettes used for dilutions.
Cell Health Issues Monitor cell viability using a live/dead stain. Ensure cells are not overgrown or stressed before the experiment.
Unexpected or Inconsistent Dose-Response Curves

Problem: The dose-response curve for my test compound is not sigmoidal as expected, or the EC50 value shifts between experiments.

Possible Causes and Solutions:

Cause Troubleshooting Step
Compound Instability Test the stability of the compound in the assay medium over the experiment's duration. Prepare fresh compound solutions for each experiment.
Off-Target Effects The compound may be affecting other signaling pathways that indirectly influence the Kinase-X pathway. Consider using a more specific inhibitor or performing counter-screens.
Assay Window Variability The difference in signal between the positive and negative controls is not consistent. Optimize the concentrations of the positive and negative controls to ensure a stable assay window.

Example of Inconsistent Dose-Response Data:

Concentration (nM)Experiment 1 (RFU)Std Dev (Exp 1)Experiment 2 (RFU)Std Dev (Exp 2)
0.11051511012
12503526030
1080012065090
10015002501100180
100016002801200200

Experimental Protocols

This compound Assay Protocol
  • Cell Seeding: Seed a 96-well plate with 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds. Remove the growth medium from the wells and add 100 µL of medium containing the appropriate compound concentration.

  • Incubation: Incubate the plate for 18 hours at 37°C and 5% CO2.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.

Visualizations

Kinase-X Signaling Pathway

KinaseX_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB KinaseX Kinase X KinaseB->KinaseX TFX TF-X KinaseX->TFX Phosphorylates Nucleus Nucleus TFX->Nucleus Translocates Reporter Reporter Gene Activation Nucleus->Reporter

Caption: The hypothetical Kinase-X signaling cascade.

This compound Experimental Workflow

NS004_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis CellCulture Cell Culture CellSeeding Cell Seeding CellCulture->CellSeeding CompoundDilution Compound Dilution Treatment Treatment CompoundDilution->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation FluorescenceReading Fluorescence Reading Incubation->FluorescenceReading DataAnalysis Data Analysis FluorescenceReading->DataAnalysis

Caption: The workflow for the this compound experiment.

how to prevent NS004 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of NS004 to prevent its degradation during experiments. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound identified as a large-conductance Ca2+-activated K+ (BK) channel opener. It is also known to act as an inhibitor of mitochondrial function in glioma cells. Its chemical formula is C14H8ClF3N2O2.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] Stock solutions should be prepared in high-quality, anhydrous DMSO. To maintain the integrity of the stock solution, it should be stored under the same temperature and light-protected conditions as the solid compound: 0 - 4°C for short-term and -20°C for long-term storage.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing this compound Degradation

This guide addresses common issues that may arise during experiments involving this compound, focusing on preventing its chemical degradation.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or weaker than expected experimental results. Degradation of this compound in stock solution. 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Store stock solutions protected from light at -20°C.
Degradation of this compound in working solution. 1. Prepare working solutions fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer immediately before use. 2. Minimize the time the compound is in an aqueous environment. 3. Ensure the pH of the experimental buffer is within a stable range for the compound. While specific data for this compound is limited, many compounds are sensitive to highly acidic or basic conditions.
Precipitation of this compound in aqueous buffer. Low solubility in the experimental buffer. 1. Ensure the final concentration of DMSO in the working solution is sufficient to maintain solubility, but not high enough to affect the experimental system. 2. Vortex the solution thoroughly upon dilution of the DMSO stock into the aqueous buffer. 3. Consider a gentle warming of the solution if precipitation occurs, but be cautious of potential heat-induced degradation.
Gradual loss of compound activity over the course of a long experiment. Time-dependent degradation in the experimental medium. 1. For long-duration experiments, consider replenishing the this compound-containing medium at regular intervals. 2. Protect the experimental setup from direct light exposure. 3. Maintain a constant and appropriate temperature throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) tubes.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed cell culture medium or experimental buffer

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the final desired concentration in your experimental volume.

    • Just before adding to the cells, dilute the required volume of the this compound stock solution into the pre-warmed experimental buffer.

    • Mix immediately and thoroughly by gentle vortexing or inversion.

    • Apply the working solution to the experimental setup without delay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experiment solid This compound Solid stock Stock Solution (in DMSO) solid->stock Dissolve storage_long -20°C (Long-term) stock->storage_long Aliquot & Store storage_short 0-4°C (Short-term) working Working Solution (in Buffer) storage_long->working Thaw & Dilute assay Experimental Assay working->assay Immediate Use degradation_prevention cluster_factors Factors Causing Degradation cluster_prevention Prevention Strategies light Light Exposure Degraded_this compound Degraded this compound light->Degraded_this compound temp Improper Temperature temp->Degraded_this compound freeze_thaw Repeated Freeze-Thaw freeze_thaw->Degraded_this compound aqueous Prolonged Aqueous Exposure aqueous->Degraded_this compound ph Extreme pH ph->Degraded_this compound protect_light Use Amber Vials This compound Stable this compound protect_light->this compound store_cold Store at -20°C store_cold->this compound aliquot Aliquot Stock Solutions aliquot->this compound prepare_fresh Prepare Working Solutions Fresh prepare_fresh->this compound buffer_control Maintain Neutral pH buffer_control->this compound This compound->Degraded_this compound Degradation Pathways

References

Technical Support Center: Optimizing Incubation Times for NS004 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for NS004 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment?

A1: The ideal incubation time for this compound can vary significantly based on several factors. These include the specific cell line being used, the metabolic rate of the cells, the concentration of this compound, and the particular biological endpoint being measured. It is crucial to determine the optimal incubation time empirically for your specific experimental setup. A time-course experiment is the most effective method to determine this.[1]

Q2: My experimental results with this compound are not matching published data. Could the incubation time be the cause?

A2: Yes, absolutely. An incubation time that is too short can result in an underestimation of the potency of this compound, leading to a higher IC50 value than expected.[1] Conversely, an overly long incubation period might introduce secondary or off-target effects that are not directly related to the primary mechanism of action of this compound. It is essential to ensure the incubation period is sufficient for the compound to engage with its target and for the subsequent biological effects to manifest and be measured.[1]

Q3: How should I design an experiment to determine the optimal incubation time for this compound?

A3: A time-course experiment is the standard approach. This involves treating your cells with a consistent concentration of this compound (often at or near the anticipated IC50) and then measuring the biological response at several different time points. For example, you might measure at 6, 12, 24, 48, and 72 hours.[1][2] The optimal incubation time is typically the point at which the biological response plateaus, indicating that the maximum effect for that concentration has been reached.

Q4: What are some common pitfalls to avoid when optimizing this compound incubation time?

A4: Common issues to be aware of include using an insufficient number of time points, which can lead to an inaccurate determination of the response curve. Another pitfall is not maintaining consistent cell culture conditions across all time points, which can introduce variability. Finally, it is important to ensure that the confluency of the cells does not become a limiting factor at later time points, as this can affect the results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant biological effect observed. Incubation time may be too short for the effect to manifest.The concentration of this compound may be too low.The cell line may be resistant to this compound.Perform a time-course experiment to test longer incubation periods (e.g., 24, 48, 72 hours).[2]Conduct a dose-response experiment with a broader range of this compound concentrations.Verify the sensitivity of your cell line to this compound or similar compounds.
High variability between replicate wells. Inconsistent cell seeding density."Edge effects" in the microplate, where outer wells behave differently.Inaccurate or inconsistent addition of this compound.Ensure a homogenous cell suspension before seeding.Avoid using the outermost wells of the plate for experimental samples; instead, fill them with media or PBS.[2]Use calibrated pipettes and consistent technique for adding this compound.
Cells in the control (untreated) wells are dying or showing signs of stress. Problems with cell culture conditions (e.g., contamination, nutrient depletion).Issues with the vehicle used to dissolve this compound (e.g., DMSO toxicity).Review and optimize cell culture and sterile techniques.Ensure the final concentration of the vehicle is not toxic to the cells by running a vehicle-only control.
The observed effect of this compound decreases at longer incubation times. This compound may be unstable in the cell culture medium over extended periods.Cellular metabolism may be altering or degrading this compound.Cell overgrowth in the wells may be confounding the results.Test the stability of this compound in your culture medium over time.Consider a medium change with a fresh addition of this compound for very long incubation periods.Optimize initial cell seeding density to prevent overconfluency at the final time point.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol provides a method to identify the optimal incubation duration for this compound in a specific cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will allow for exponential growth throughout the entire experiment, ensuring they do not exceed 80-90% confluency by the final time point.

  • Cell Adhesion: Allow the cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.[1]

  • This compound Preparation: Prepare a stock solution of this compound at a concentration that is 2X the final desired concentration. This should ideally be a concentration near the expected IC50 value.

  • Treatment: Add the 2X this compound solution to the appropriate wells. Also, include wells that are treated with the vehicle control (e.g., DMSO) and untreated wells.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).

  • Data Analysis: For each time point, calculate the percentage of the biological effect relative to the untreated control. Plot the effect against the incubation time to determine the point at which the response stabilizes.

Protocol 2: Dose-Response Experiment at Optimized Incubation Times

This protocol is for determining the IC50 value of this compound at a fixed, optimized incubation time.

  • Cell Seeding and Adhesion: Follow steps 1 and 2 from Protocol 1.

  • This compound Preparation: Prepare a serial dilution of this compound to create a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of this compound.

  • Incubation: Incubate the plates for the predetermined optimal incubation time as determined in Protocol 1.

  • Endpoint Assay: Perform the relevant endpoint assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation

Table 1: Example Time-Course Experiment Data for this compound Treatment
Incubation Time (Hours)Percent Inhibition (Mean ± SD)
615.2 ± 2.1
1235.8 ± 3.5
2468.4 ± 4.2
4885.1 ± 3.9
7286.3 ± 4.5
Table 2: Example IC50 Values of this compound at Different Incubation Times
Incubation Time (Hours)IC50 (µM)
2412.5
485.8
725.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding 1. Cell Seeding cell_adhesion 2. Cell Adhesion (18-24h) cell_seeding->cell_adhesion drug_prep 3. This compound Preparation cell_adhesion->drug_prep treatment 4. Add this compound to Cells drug_prep->treatment incubation 5. Incubate for Various Time Points treatment->incubation endpoint_assay 6. Perform Endpoint Assay incubation->endpoint_assay data_analysis 7. Analyze Data & Determine Optimal Time endpoint_assay->data_analysis

Caption: Workflow for Time-Course Experiment.

troubleshooting_logic start Problem: No Significant Effect cause1 Incubation Time Too Short? start->cause1 cause2 Concentration Too Low? cause1->cause2 No solution1 Increase Incubation Time cause1->solution1 Yes cause3 Cell Line Resistant? cause2->cause3 No solution2 Increase Concentration cause2->solution2 Yes solution3 Verify Cell Line Sensitivity cause3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for No Effect.

References

Validation & Comparative

A Comparative Guide to K+ Channel Openers: NS004 vs. NS1619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used large-conductance Ca2+-activated K+ (BKCa) channel openers, NS004 and NS1619. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundNS1619
Primary Target Large-conductance Ca2+-activated K+ (BKCa) channelsLarge-conductance Ca2+-activated K+ (BKCa) channels
Potency (BKCa) Concentration-dependent activation (3-30 µM)[1][2]EC50: ~32 µM (rat cortical neurons)[3], Effective concentration for relaxation: 10-30 µM[4]
Mitochondrial Effects Decreases mitochondrial membrane potential (EC50: 5.4 ± 0.8 µM)[5]Decreases mitochondrial membrane potential (EC50: 3.6 ± 0.4 µM)[3][5]
Off-Target Effects Inhibits delayed rectifier K+ current.[6]Inhibits SERCA, L-type Ca2+ channels, and Kv channels.[7]
Known Signaling Impact Primarily direct activation of BKCa channels.Direct BKCa channel activation and indirect modulation of intracellular Ca2+ signaling via SERCA inhibition.

Mechanism of Action and Signaling Pathways

Both this compound and NS1619 are benzimidazolone derivatives that function as openers of BKCa channels.[5] Activation of these channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle and reduction of neuronal excitability.

NS1619 , however, exhibits a more complex pharmacological profile. Beyond its direct action on BKCa channels, it is a known inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[7] This inhibition leads to an increase in cytosolic calcium levels, which can, in turn, further modulate BKCa channel activity and other calcium-sensitive signaling pathways.

cluster_NS1619 NS1619 Signaling Pathway NS1619 NS1619 BKCa_1619 BKCa Channel NS1619->BKCa_1619 Activates SERCA SERCA NS1619->SERCA Inhibits Hyperpolarization_1619 Hyperpolarization BKCa_1619->Hyperpolarization_1619 K+ Efflux Ca_cytosol Cytosolic Ca2+ SERCA->Ca_cytosol Decreases Ca_cytosol->BKCa_1619 Activates

NS1619 dual mechanism of action.

cluster_this compound This compound Signaling Pathway This compound This compound BKCa_004 BKCa Channel This compound->BKCa_004 Activates Hyperpolarization_004 Hyperpolarization BKCa_004->Hyperpolarization_004 K+ Efflux

This compound direct BKCa channel activation.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and NS1619. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

Table 1: Potency on BKCa Channels and Mitochondrial Effects

CompoundParameterValueCell Type/SystemReference
This compound Effective Concentration3-30 µMBovine Tracheal Smooth Muscle[1][2]
EC50 (Mitochondrial Depolarization)5.4 ± 0.8 µMHuman Glioma LN229 Cells[5]
NS1619 EC50 (BKCa Activation)~32 µMRat Cortical Neurons[3]
Effective Concentration (Relaxation)10-30 µMVarious Smooth Muscles[4]
EC50 (Mitochondrial Depolarization)3.6 ± 0.4 µMHuman Glioma LN229 Cells[3][5]

Table 2: Off-Target Effects

CompoundOff-TargetEffect
This compound Delayed Rectifier K+ CurrentInhibition[6]
NS1619 SERCAInhibition[7]
L-type Ca2+ ChannelsInhibition[7]
Kv ChannelsInhibition[7]

Experimental Methodologies

The characterization of this compound and NS1619 relies on several key experimental techniques. Below are generalized protocols for these methods.

Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the ion currents flowing through BKCa channels in the cell membrane.

start Prepare Cell Culture (e.g., HEK293 expressing BKCa) pipette Fabricate Borosilicate Glass Micropipette (Resistance: 2-5 MΩ) start->pipette solution Fill Pipette with Internal Solution (High K+, controlled Ca2+ & pH) pipette->solution seal Form a Gigaseal (>1 GΩ) on the cell membrane solution->seal config Establish Whole-Cell or Inside-Out Configuration seal->config record Record Baseline BKCa Currents (Voltage-step protocol) config->record apply Apply this compound or NS1619 (Varying concentrations) record->apply record_drug Record BKCa Currents in the Presence of the Compound apply->record_drug analyze Analyze Data (Current-voltage relationship, open probability, EC50) record_drug->analyze

Workflow for Patch-Clamp Electrophysiology.

Key Protocol Steps:

  • Cell Preparation: Culture cells endogenously expressing or transfected with BKCa channels (e.g., HEK293, smooth muscle cells).

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ to achieve the desired level. Adjust pH to 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Recording:

    • Establish a high-resistance "gigaseal" between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration or excise the patch for the inside-out configuration.

    • Apply a voltage-step protocol (e.g., from a holding potential of -80 mV, step to various test potentials from -60 mV to +80 mV in 20 mV increments) to elicit BKCa currents.

    • Record baseline currents and then perfuse the bath with solutions containing different concentrations of this compound or NS1619.

  • Data Analysis: Analyze the current recordings to determine the effect of the compounds on channel activity, including changes in current amplitude, open probability, and the voltage-dependence of activation. Calculate EC50 values from concentration-response curves.

Mitochondrial Membrane Potential Assay

This assay is used to assess the effects of the compounds on mitochondrial function.

start Plate Cells in a Multi-well Plate treat Treat Cells with this compound, NS1619, or Vehicle Control start->treat load Load Cells with a Mitochondrial Membrane Potential Dye (e.g., JC-1, TMRE) treat->load incubate Incubate to Allow Dye Accumulation load->incubate wash Wash Cells to Remove Excess Dye incubate->wash measure Measure Fluorescence (Plate Reader or Microscopy) wash->measure analyze Analyze Data (Ratio of aggregate to monomer fluorescence for JC-1) measure->analyze

Workflow for Mitochondrial Membrane Potential Assay.

Key Protocol Steps:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of this compound, NS1619, or a vehicle control for a defined period.

  • Dye Loading: Load the cells with a fluorescent mitochondrial membrane potential indicator dye such as JC-1 or TMRE.

    • JC-1: In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

    • TMRE: This dye accumulates in active mitochondria, and its fluorescence intensity is proportional to the membrane potential.

  • Measurement: After an incubation period to allow for dye accumulation, wash the cells to remove excess dye and measure the fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

Conclusion

Both this compound and NS1619 are effective openers of BKCa channels. The choice between these two compounds will depend on the specific research question.

  • This compound may be a more suitable choice when a more selective activation of BKCa channels is desired, with fewer confounding effects on intracellular calcium signaling.

  • NS1619 , while also a potent BKCa channel opener, has known off-target effects, most notably the inhibition of SERCA. This property can be either a confounding factor or a point of interest, depending on the experimental context. Researchers using NS1619 should be aware of its potential to alter intracellular calcium dynamics independently of its action on BKCa channels.

For studies aiming to isolate the effects of direct BKCa channel activation, careful consideration of the off-target effects of NS1619 is crucial, and the use of appropriate controls is highly recommended. For investigations into the interplay between BKCa channels and intracellular calcium stores, the dual action of NS1619 may be advantageous.

References

A Comparative Guide to NS004 and Modern CFTR Modulators in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator NS004 with contemporary CFTR modulators, including Ivacaftor, Lumacaftor, Tezacaftor, and the highly effective combination therapy, Elexacaftor/Tezacaftor/Ivacaftor. The comparison is based on their performance in key functional assays used in cystic fibrosis research. Detailed experimental methodologies and supporting data are provided to aid in the understanding and replication of these critical assessments.

Introduction to CFTR Modulators

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel. These mutations lead to a dysfunctional protein, resulting in a multisystem disease. CFTR modulators are a class of drugs that target the defective CFTR protein to restore its function. They are broadly categorized as:

  • Correctors: These molecules, such as Lumacaftor, Tezacaftor, and Elexacaftor, address defects in protein folding and trafficking, increasing the amount of CFTR protein at the cell surface.

  • Potentiators: These molecules, like Ivacaftor, enhance the channel gating function of the CFTR protein at the cell surface, increasing the flow of ions.

This compound is a benzimidazolone derivative and an earlier-generation CFTR modulator that has been shown to activate wild-type and enhance the activity of mutant CFTR, such as the common F508del mutation.[1] Its mechanism is understood to be independent of the cyclic AMP (cAMP) pathway, which is a primary signaling pathway for CFTR activation.[1] This guide will compare the functional effects of this compound with the newer, clinically approved modulators that have revolutionized CF treatment.

Data Presentation: Comparative Efficacy in Functional Assays

The following tables summarize the quantitative effects of this compound and other CFTR modulators in various functional assays. Data for modern modulators is more abundant and quantitative, while data for this compound is limited and often qualitative, reflecting its status as an earlier research compound.

Table 1: Ussing Chamber Assay - Short-Circuit Current (Isc) Measurements

Modulator/CombinationCell Type/MutationBaseline Isc (µA/cm²)Forskolin-Stimulated Isc (µA/cm²)Modulator-Induced ΔIsc (µA/cm²)
This compound NIH-3T3 cells expressing ΔF508-CFTR-Enhances forskolin-dependent activityData not readily available
Ivacaftor Primary human bronchial epithelial (HBE) cells (G551D/ΔF508)~2~10~20-30 (acute addition)[2]
Lumacaftor/Ivacaftor CFBE cells (F508del)~6.4 ± 0.8--[1]
Tezacaftor/Ivacaftor CFBE cells (F508del)~5 ± 0.5--[1]
Elexacaftor/Tezacaftor/Ivacaftor Primary HBE cells (F508del/F508del)--Restores function to ~60% of wild-type levels[3]
Elexacaftor/Tezacaftor CFBE cells (F508del)--Significant increase in basal Isc[1][4]

Table 2: Western Blot Analysis - CFTR Protein Maturation

Modulator/CombinationCell Type/MutationEffect on Immature CFTR (Band B)Effect on Mature CFTR (Band C)Ratio of Band C / (Band B + C)
This compound -Data not readily availableData not readily availableData not readily available
Lumacaftor HEK-t cells (F508del)-Significant increase~0.4
Tezacaftor HEK-t cells (F508del)-Significant increase~0.3
Lumacaftor/Ivacaftor MNCs from F508del homozygous patients-Significant increase post-treatment[5]Significant increase post-treatment[5]
Elexacaftor/Tezacaftor/Ivacaftor Rectal biopsies from F508del patientsNo significant change>2-fold increase in 8 of 12 patients[3]Increased post-treatment[3]

Table 3: Forskolin-Induced Swelling (FIS) Assay - Organoid Swelling

Modulator/CombinationOrganoid Type/MutationMeasurementResult
This compound --Data not readily available
Ivacaftor Intestinal organoids (G551D)Area Under the Curve (AUC)Significant increase in swelling
Tezacaftor/Ivacaftor Intestinal organoids (F508del/Residual Function)Area Under the Curve (AUC)Significant increase in swelling[6]
Elexacaftor/Tezacaftor/Ivacaftor Intestinal organoids (F508del/F508del)Area Under the Curve (AUC)Mean AUC of 2433 ± 525 (at 0.128 µM forskolin)[6]

Table 4: Patch-Clamp Electrophysiology - Channel Gating

Modulator/CombinationCell Type/MutationParameterEffect
This compound -Open Probability (Po)Increases channel open time
Ivacaftor -Open Probability (Po)Markedly increases channel open probability
Lumacaftor HEK-DF cells (rescued F508del)Open Probability (Po)Significantly decreases open probability[4]

Experimental Protocols

Detailed methodologies for the key functional assays are provided below.

Ussing Chamber Assay

The Ussing chamber is a gold-standard technique for measuring ion transport across epithelial tissues. It allows for the quantification of CFTR-mediated chloride secretion as a short-circuit current (Isc).

Methodology:

  • Cell Culture: Primary human bronchial epithelial cells or other relevant cell lines (e.g., CFBE41o-) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological Ringer's solution and gassed with 5% CO2/95% O2.

  • Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the baseline short-circuit current (Isc) is recorded.

  • ENaC Inhibition: Amiloride (typically 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

  • CFTR Activation: Forskolin (10-20 µM) and often a phosphodiesterase inhibitor like IBMX (100 µM) are added to increase intracellular cAMP and activate CFTR, leading to an increase in Isc.

  • Modulator Addition: The CFTR modulator of interest (e.g., this compound, Ivacaftor) is added to the apical and/or basolateral chamber to assess its effect on the forskolin-stimulated Isc.

  • CFTR Inhibition: A specific CFTR inhibitor, such as CFTRinh-172 (10 µM), is added at the end of the experiment to confirm that the measured current is CFTR-specific.[6][7]

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture cells on permeable supports Mount Mount support in Ussing chamber Culture->Mount Baseline Record Baseline Isc Mount->Baseline Amiloride Add Amiloride (block ENaC) Baseline->Amiloride Forskolin Add Forskolin/IBMX (activate CFTR) Amiloride->Forskolin Modulator Add CFTR Modulator Forskolin->Modulator Inhibitor Add CFTRinh-172 (confirm specificity) Modulator->Inhibitor Analyze Quantify ΔIsc Inhibitor->Analyze

Caption: Workflow for Ussing chamber short-circuit current measurement.

Western Blot Analysis

Western blotting is used to assess the expression and maturation of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface. Correctors increase the ratio of Band C to Band B.

Methodology:

  • Cell Lysis: Cells treated with CFTR modulators are lysed in a buffer containing detergents and protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of Band B and Band C is quantified to determine the extent of CFTR maturation.[8][9]

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_analysis Analysis Lysis Cell Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantify_Bands Quantify Band B & C Detection->Quantify_Bands

Caption: Workflow for Western blot analysis of CFTR protein.

Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a cell-based functional assay that measures CFTR activity in 3D organoid cultures. Activation of CFTR leads to fluid secretion into the organoid lumen, causing them to swell.

Methodology:

  • Organoid Culture: Patient-derived intestinal or bronchial organoids are cultured in a basement membrane matrix.

  • Plating: Organoids are seeded into 96-well plates. For correctors, the compounds are added 18-24 hours before the assay.

  • Staining and Baseline Imaging: A live-cell imaging dye (e.g., Calcein green) is added to visualize the organoids. Baseline images are acquired using a confocal microscope.

  • CFTR Activation: Forskolin (typically 5-10 µM) and potentiators (if being tested) are added to stimulate CFTR-mediated fluid secretion.

  • Time-Lapse Imaging: Images of the organoids are captured at regular intervals over several hours.

  • Image Analysis: Image analysis software is used to measure the change in the cross-sectional area of the organoids over time. The increase in organoid size, often quantified as the Area Under the Curve (AUC), is proportional to CFTR function.[10][11][12][13]

FIS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Organoids Plate Plate Organoids in 96-well plate Culture->Plate Stain Stain with live-cell dye Plate->Stain Baseline Acquire Baseline Image (t=0) Stain->Baseline Activate Add Forskolin & Modulators Baseline->Activate Image Time-Lapse Imaging Activate->Image Analyze Quantify Change in Organoid Area (AUC) Image->Analyze

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.

Patch-Clamp Electrophysiology

Patch-clamp is a high-resolution technique that allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane. It is used to directly assess the open probability (Po) of the CFTR channel.

Methodology:

  • Cell Preparation: Cells expressing the CFTR channel of interest are grown on a culture dish.

  • Pipette Positioning: A glass micropipette with a very small tip opening is brought into contact with the cell membrane.

  • Seal Formation: A tight seal (giga-seal) is formed between the pipette tip and the cell membrane, electrically isolating the patch of membrane.

  • Recording Configuration: The patch can be studied in various configurations (e.g., cell-attached, inside-out, whole-cell). For studying channel gating, the inside-out configuration is often used.

  • Channel Activation: The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

  • Modulator Application: The modulator is applied to the bath solution to observe its effect on channel gating.

  • Data Acquisition and Analysis: The current flowing through the channels is recorded and analyzed to determine the single-channel conductance and open probability.[14][15][16]

Patch_Clamp_Signaling cluster_cell Cell Membrane CFTR CFTR Channel PKA PKA PKA->CFTR Phosphorylation ATP ATP ATP->CFTR Binding & Hydrolysis Modulator CFTR Potentiator (e.g., Ivacaftor, this compound) Modulator->CFTR Enhances Gating

References

A Comparative Guide to NS004 and Genistein for CFTR Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent CFTR activators, NS004 and genistein. The information presented herein is curated from experimental data to assist researchers in making informed decisions for their cystic fibrosis-related studies.

At a Glance: this compound vs. Genistein

FeatureThis compoundGenistein
Compound Class BenzimidazoloneIsoflavone
Potency (EC50) 87 ± 14 nM[1]4.4 ± 0.5 µM[1]
Mechanism of Action Acts on phosphorylated CFTR, stabilizes the open channel state by likely inhibiting ATP hydrolysis at NBD2.[1]Acts on phosphorylated CFTR, stabilizes the open channel state by likely inhibiting ATP hydrolysis at NBD2.[1] Also suggested to have multiple binding sites with opposing effects.[2][3]
cAMP-Independence Yes[4]Yes[4][5]
Key Advantage High potencyWell-characterized, naturally derived
Key Disadvantage Less data available compared to genisteinLower potency, potential for off-target effects (e.g., tyrosine kinase inhibition)[5]

Mechanism of Action: A Shared Pathway

Both this compound and genistein are potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, meaning they enhance the channel's opening probability. Experimental evidence suggests that they share a common mechanism of action.[1] They act on CFTR channels that have already been phosphorylated by protein kinase A (PKA), but their action is independent of cyclic AMP (cAMP) levels.[1][4][5] The prevailing hypothesis is that these compounds bind to the CFTR protein and stabilize its open state, likely by inhibiting the hydrolysis of ATP at the second nucleotide-binding domain (NBD2).[1] This prolonged open state allows for increased chloride ion transport across the cell membrane.

While the primary mechanism appears to be shared, some studies suggest that genistein's interaction with CFTR may be more complex, potentially involving two different binding sites with opposing effects on channel gating.[2][3] At lower concentrations, it enhances channel opening, while at higher concentrations, it can be inhibitory.[2]

CFTR_Activation_Pathway cluster_cell Epithelial Cell cluster_membrane Cell Membrane cluster_activation Channel Gating CFTR CFTR Channel (Closed) CFTR_P Phosphorylated CFTR (Ready) PKA Protein Kinase A (PKA) PKA->CFTR phosphorylates cAMP cAMP cAMP->PKA activates ATP ATP ATP->CFTR binds to NBDs NS004_Genistein This compound or Genistein CFTR_Open Open CFTR Channel NS004_Genistein->CFTR_Open stabilizes open state (inhibits hydrolysis) CFTR_P->CFTR_Open ATP Binding CFTR_Closed_Hydrolysis Closed CFTR Channel CFTR_Open->CFTR_Closed_Hydrolysis ATP Hydrolysis at NBD2

Caption: Shared signaling pathway for CFTR activation by this compound and genistein.

Quantitative Comparison of CFTR Activation

The following table summarizes the key quantitative parameters for this compound and genistein in activating CFTR, primarily focusing on the aF508-CFTR mutant, the most common mutation in cystic fibrosis.

ParameterThis compoundGenisteinCell TypeReference
EC50 87 ± 14 nM4.4 ± 0.5 µMNIH-3T3 cells expressing ΔF508-CFTR[1]
Maximal Activation Identical to genisteinIdentical to this compoundNIH-3T3 cells expressing ΔF508-CFTR[1]
Effect on Channel Open Time IncreaseIncreaseNot specified[1]
Effect on Channel Closed Time DecreaseDecreaseNot specified[1]

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: patch-clamp electrophysiology and Ussing chamber assays.

Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through a single or a small number of ion channels in the cell membrane.

Objective: To determine the effect of this compound and genistein on the open probability, open time, and closed time of CFTR channels.

General Protocol:

  • Cell Culture: Cells expressing the CFTR protein (e.g., NIH-3T3 or CHO cells) are cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a very small tip opening is filled with a conducting solution and brought into contact with the cell membrane.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane.

  • Recording Configuration: The recording can be done in various configurations, such as "cell-attached" or "excised inside-out," to allow for the application of compounds to either the extracellular or intracellular side of the channel.

  • CFTR Activation: The CFTR channels are typically first activated by forskolin to increase intracellular cAMP and subsequently phosphorylated by PKA.

  • Compound Application: this compound or genistein is then added to the bath solution at varying concentrations.

  • Data Acquisition and Analysis: The current flowing through the CFTR channels is recorded and analyzed to determine the channel's gating properties (open and closed times).

Patch_Clamp_Workflow A Cell Culture with CFTR Expression B Giga-seal Formation with Micropipette A->B C Establish Recording Configuration (e.g., Inside-Out) B->C D Forskolin/PKA Application (Phosphorylation) C->D E Application of This compound or Genistein D->E F Record Single-Channel Currents E->F G Analyze Channel Gating (Open/Closed Times) F->G

Caption: Generalized workflow for patch-clamp experiments.
Ussing Chamber Assays

The Ussing chamber is used to measure the transport of ions across an epithelial cell monolayer.

Objective: To measure the net ion transport (short-circuit current) across a polarized epithelial cell layer in response to this compound and genistein.

General Protocol:

  • Cell Culture: Epithelial cells (e.g., Fischer rat thyroid [FRT] cells) expressing CFTR are grown on permeable filter supports until they form a confluent and polarized monolayer.

  • Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Solution and Electrodes: Both compartments are filled with appropriate physiological solutions, and electrodes are placed to measure the transepithelial voltage and pass a current.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the current required to do so (the short-circuit current, Isc) is measured. This Isc is a measure of the net ion transport across the epithelium.

  • CFTR Activation: A cAMP agonist, such as forskolin, is typically added to the basolateral side to activate CFTR.

  • Compound Addition: this compound or genistein is then added to the apical side to assess its effect on the forskolin-stimulated Isc.

  • Data Analysis: The change in Isc upon addition of the compound is measured to quantify the potentiation of CFTR activity.

Ussing_Chamber_Workflow A Culture Epithelial Cells on Permeable Supports B Mount Monolayer in Ussing Chamber A->B C Measure Baseline Short-Circuit Current (Isc) B->C D Add Forskolin to Activate CFTR C->D E Add this compound or Genistein D->E F Measure Change in Isc E->F G Quantify CFTR Potentiation F->G

Caption: Generalized workflow for Ussing chamber experiments.

Conclusion

Both this compound and genistein are valuable tools for studying CFTR activation. This compound stands out for its significantly higher potency, making it a more efficient activator at lower concentrations. Genistein, while less potent, is a well-established and naturally occurring compound that has been extensively studied. The choice between these two compounds will depend on the specific requirements of the research, including desired potency, concentration range, and the potential for off-target effects. The shared mechanism of action provides a solid foundation for comparative studies, while the nuanced differences, particularly in the case of genistein's dose-dependent effects, warrant careful consideration in experimental design.

References

Cross-Validation of NS004's Mechanism Across Diverse Research Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator NS004 with other key alternatives, supported by experimental data from various research models. The information is intended to assist researchers in evaluating the mechanism and efficacy of this compound in the context of current cystic fibrosis therapies.

Comparative Analysis of CFTR Modulator Performance

The following tables summarize quantitative data on the performance of this compound and other representative CFTR modulators across different in vitro and ex vivo models. It is important to note that direct head-to-head comparative studies of this compound with the latest generation of CFTR modulators are limited in the publicly available literature.

Table 1: In Vitro Cell Line Models - Potentiator Activity

CompoundResearch ModelMutationAssayKey ParameterResultCitation
This compound NIH-3T3 cellsΔF508-CFTRIodide EffluxEnhancement of forskolin-dependent activityAmong the greatest enhancement, comparable to genistein and IBMX[1]
Genistein NIH-3T3 cellsΔF508-CFTRIodide EffluxEnhancement of forskolin-dependent activityAmong the greatest enhancement, comparable to this compound and IBMX[1]
Genistein Human Sinonasal Epithelium (Wild-Type)Wild-Type CFTRUssing ChamberChange in Short-Circuit Current (ΔIsc) without forskolin23.1 (±1.8) µA/cm²[2]
Ivacaftor (VX-770) Fischer Rat Thyroid (FRT) cellsG551D-CFTRYFP-Halide AssayEC50~100 nM[3]
Ivacaftor (VX-770) CFBE-F508del cellsΔF508-CFTRUssing ChamberPotentiation of forskolin-activated currentSignificant increase in Isc at 1 µM[4]
GLPG1837 FRT cellsΔF508-CFTR (low temp corrected)YFP-Halide AssayEC503.5 (±0.2) nM[5]
GLPG2451 FRT cellsΔF508-CFTR (low temp corrected)YFP-Halide AssayEC5011.1 (±3.6) nM[5]
CP7q FRT cellsΔF508-CFTRYFP-Halide AssayEC504.45 (±0.31) µM[6]

Table 2: Primary Human Cell and Organoid Models - Corrector and Potentiator Combination Effects

Compound CombinationResearch ModelMutationAssayKey ParameterResultCitation
Lumacaftor/Ivacaftor Human Bronchial Epithelial (HBE) cellsF508del/F508delUssing ChamberCFTR Function (% of normal)~10-20% of normal activity[7]
Elexacaftor/Tezacaftor/Ivacaftor Human Bronchial Epithelial (HBE) cellsF508del/F508delUssing ChamberCFTR Function (% of normal)Approaching 50% of normal[8]
VX-809 (Lumacaftor) + CP7q FRT cellsΔF508-CFTRYFP-Halide AssayFunctional RescueSignificantly enhanced compared to VX-809 alone[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

CFTR_Activation_Pathway cluster_membrane Cell Membrane CFTR CFTR Channel (Closed) ATPhydrolysis ATP Hydrolysis CFTR->ATPhydrolysis Leads to closure CFTR_Open CFTR Channel (Open) CFTR->CFTR_Open ATP Binding & Gating AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP GPCR G-Protein Coupled Receptor GPCR->AC Ligand Ligand Ligand->GPCR ATP ATP ATP->CFTR PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of R-Domain PKA->Phosphorylation Phosphorylation->CFTR ATPhydrolysis->CFTR Cl_ion Cl- Efflux CFTR_Open->Cl_ion Potentiators Potentiators (e.g., this compound, Ivacaftor) Potentiators->CFTR_Open Increases Open Probability Correctors Correctors (e.g., Lumacaftor) Misfolded_CFTR Misfolded ΔF508-CFTR Correctors->Misfolded_CFTR Aids Folding ER Endoplasmic Reticulum ER->Misfolded_CFTR Corrected_CFTR Corrected ΔF508-CFTR Misfolded_CFTR->Corrected_CFTR Corrected_CFTR->CFTR Trafficking to Membrane Iodide_Efflux_Assay cluster_workflow Iodide Efflux Assay Workflow A Plate cells expressing CFTR mutant (e.g., ΔF508) B Incubate with corrector compound (optional) A->B C Load cells with Iodide (I-) B->C D Wash to remove extracellular I- C->D E Add CFTR agonist (e.g., Forskolin) + potentiator (e.g., this compound) D->E F Measure extracellular I- concentration over time E->F G Calculate rate of I- efflux F->G Organoid_Swelling_Assay cluster_workflow Forskolin-Induced Swelling (FIS) Assay Workflow A Culture patient-derived organoids (e.g., intestinal, nasal) B Pre-treat with CFTR modulators (correctors and/or potentiators) A->B C Stimulate with Forskolin B->C D Acquire brightfield images of organoids over time C->D E Quantify change in organoid cross-sectional area D->E

References

A Comparative Guide to the Pharmacology of Wild-Type vs. Mutated CFTR in Response to NS004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of the benzimidazolone compound NS004 on wild-type (wt) and G551D-mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts in the field of cystic fibrosis.

Introduction to CFTR and this compound

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride channel crucial for ion and fluid homeostasis in various epithelial tissues. Mutations in the CFTR gene can lead to cystic fibrosis (CF), a life-shortening genetic disorder. The G551D mutation, a Class III mutation, results in a CFTR protein that is correctly trafficked to the cell membrane but exhibits a severe gating defect, meaning the channel rarely opens.

This compound is a small molecule potentiator that has been shown to directly stimulate the activity of the CFTR channel. This guide focuses on its differential effects on the wild-type protein versus the G551D-mutated variant, a key target for CF pharmacotherapies.

Quantitative Data Presentation

The following tables summarize the key pharmacological parameters of this compound on wild-type and G551D-mutated CFTR, as determined by in vitro functional assays.

Table 1: Potentiation of Wild-Type CFTR by this compound

ParameterValueExperimental ConditionReference
EC50 ~11 µMPhosphorylated wt-CFTR (in the presence of 10 µM forskolin)[1]
EC50 >100 µMNon-phosphorylated wt-CFTR[1]
Channel Characteristics Linear, time- and voltage-independent currentsWhole-cell patch-clamp[1]

Table 2: Potentiation of G551D-Mutated CFTR by this compound

ParameterValueExperimental ConditionReference
EC50 ~1.5 µMIn the presence of 10 µM forskolin[1]
Forskolin EC50 (in the presence of 1.5 µM this compound) ~3.2 µM-[1]
Activity with this compound alone No stimulation0.1 to 200 µM this compound[1]
Activity with forskolin alone No stimulation0.1 to 10 µM forskolin[1]
Inhibitory Profile Inhibition by glibenclamide (100 µM) and DPC (250 µM); No inhibition by DIDS (200 µM) or calixarene (100 nM)Similar to wild-type CFTR[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Iodide (125I) Efflux Assay

This assay measures the functional activity of CFTR by quantifying the rate of iodide efflux from cells, which is mediated by the CFTR channel.

Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing either wild-type CFTR or G551D-CFTR are cultured to confluence on 35-mm dishes.

  • Cells are washed with a salt solution (e.g., PBS) to remove culture medium.

Iodide Loading:

  • Cells are incubated for 60 minutes at room temperature in a loading buffer containing Na125I (e.g., 1 µCi/ml) in a buffer solution (e.g., 137 mM NaCl, 4.5 mM KCl, 1.2 mM MgCl2, 1.5 mM CaCl2, 10 mM HEPES, pH 7.4).

Efflux Measurement:

  • After loading, the cells are washed with an efflux buffer (the same composition as the loading buffer but without Na125I) to remove extracellular iodide.

  • The efflux is initiated by adding 1 ml of efflux buffer. At 1-minute intervals, the buffer is collected and replaced with fresh buffer.

  • To stimulate CFTR, an agonist cocktail is added to the efflux buffer. For assessing the effect of this compound, this typically includes:

    • For phosphorylated CFTR: 10 µM Forskolin to activate adenylyl cyclase and increase intracellular cAMP, leading to PKA-mediated phosphorylation of CFTR.

    • This compound Application: Various concentrations of this compound are added in the presence of forskolin.

  • After the efflux experiment, the cells are lysed (e.g., with 1% Triton X-100), and the remaining intracellular 125I is measured.

  • The radioactivity of the collected buffer samples and the cell lysate is determined using a gamma counter. The rate of iodide efflux is calculated as a fraction of the total intracellular iodide at each time point.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of chloride currents through CFTR channels in the plasma membrane of a single cell.

Cell Preparation:

  • CHO cells expressing wt-CFTR or G551D-CFTR are grown on glass coverslips to a low density to allow for the selection of single, isolated cells for recording.

Solutions:

  • Pipette (intracellular) solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 1 Mg-ATP, adjusted to pH 7.2 with CsOH.

  • Bath (extracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, adjusted to pH 7.4 with NMDG. Mannitol is added to adjust osmolarity.

Recording Procedure:

  • A glass micropipette with a tip resistance of 2-5 MΩ is used to form a high-resistance seal (a "giga-seal") with the cell membrane.

  • The membrane patch under the pipette tip is ruptured by applying gentle suction, establishing the whole-cell configuration.

  • The cell is held at a holding potential of -50 mV.

  • CFTR currents are elicited by applying voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments).

  • To activate CFTR, cells are stimulated with 10 µM forskolin added to the bath solution.

  • This compound is then added to the bath at various concentrations to determine its effect on the forskolin-activated currents.

  • Currents are recorded and analyzed to determine the current-voltage (I-V) relationship and the magnitude of potentiation by this compound.

Mandatory Visualizations

Signaling Pathway of this compound Action on CFTR

CFTR_NS004_Pathway cluster_activation CFTR Activation cluster_potentiation CFTR Potentiation Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR_unphos CFTR (unphosphorylated) PKA->CFTR_unphos phosphorylates CFTR_phos CFTR (phosphorylated, closed) CFTR_open CFTR (phosphorylated, open) CFTR_phos->CFTR_open opens This compound This compound This compound->CFTR_phos potentiates Cl_ion Cl- CFTR_open->Cl_ion conducts

Caption: Mechanism of this compound potentiation of CFTR.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Culture_WT Culture CHO cells expressing wt-CFTR Assay Perform Iodide Efflux or Whole-Cell Patch-Clamp Culture_WT->Assay Culture_G551D Culture CHO cells expressing G551D-CFTR Culture_G551D->Assay Baseline Measure Baseline Activity Assay->Baseline Stimulation Stimulate with Forskolin (10 µM) Baseline->Stimulation Potentiation Add this compound (dose-response) Stimulation->Potentiation Data_Collection Collect and Record Data Potentiation->Data_Collection Analyze_WT Analyze wt-CFTR Data Data_Collection->Analyze_WT Analyze_G551D Analyze G551D-CFTR Data Data_Collection->Analyze_G551D Compare Compare EC50 and Maximal Efficacy Analyze_WT->Compare Analyze_G551D->Compare

Caption: Workflow for comparing this compound effects.

Conclusion

This compound is a potentiator of CFTR that demonstrates a significantly higher potency for the G551D-mutated channel compared to the wild-type channel, but only in the presence of a phosphorylation stimulus such as forskolin. This dependence on phosphorylation highlights a key aspect of its mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for further investigation into the therapeutic potential of this compound and other CFTR potentiators. The distinct pharmacological profiles of this compound on wild-type and mutant CFTR underscore the importance of targeted therapeutic strategies for different classes of CFTR mutations.

References

Assessing the Reproducibility of "NS004" Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the existing literature reveals that the identifier "NS004" and its variations (NG004, ASN004, JS004, SYN-004) are not unique to a single therapeutic agent. Instead, these labels correspond to several distinct drug candidates across different fields of research, including cystic fibrosis, spinal cord injury, oncology, and infectious diseases. This guide provides a comparative overview of these compounds, summarizing their mechanisms of action, the experimental data available in the public domain, and the signaling pathways they modulate. It is important to note that a direct assessment of the reproducibility of the foundational studies for these compounds is not available in the current body of literature. The information presented here is intended to provide a baseline for researchers and drug development professionals to understand the primary findings and the methodologies used, which are prerequisites for any future reproducibility studies.

NS-004: A Modulator of the CFTR Protein for Cystic Fibrosis

NS-004 is described in the literature as a compound that acts as both a "corrector" and a "potentiator" for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, particularly targeting the F508del mutation, which is the most common cause of cystic fibrosis.[1]

FeatureDescription
Therapeutic Area Cystic Fibrosis
Target Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein (F508del mutant)
Mechanism of Action Acts as a "corrector" to aid in proper protein folding and trafficking, and as a "potentiator" to improve ion channel function.[1][2][3]
Reported Experimental Systems Functional assays using Fischer rat thyroid (FRT) and A549 cells expressing F508del CFTR; halide-sensitive yellow fluorescent protein assays.[1]
Experimental Protocols and Mechanism of Action

Cystic fibrosis due to the F508del mutation results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for degradation, preventing it from reaching the cell membrane to function as a chloride channel.[4] NS-004 is part of a class of drugs known as CFTR modulators that aim to overcome this defect.[2][3]

  • Corrector Action: As a corrector, NS-004 is thought to bind to the misfolded F508del-CFTR protein, acting as a pharmacological chaperone to facilitate its proper folding and subsequent trafficking to the cell surface.[4][5]

  • Potentiator Action: Once the corrected CFTR protein is at the cell surface, the potentiator function of NS-004 helps to open the channel gate, allowing for the transport of chloride ions.[2][3]

Initial studies have utilized cell-based functional assays to evaluate the efficacy of such compounds. These assays typically involve genetically engineered cell lines (e.g., FRT, A549) that express the F508del-CFTR mutant. The function of the CFTR channel is then measured, often using a halide-sensitive yellow fluorescent protein, where the influx of iodide through activated CFTR channels quenches the fluorescence.[1]

One critical aspect highlighted in the literature that could impact reproducibility is the observation that the efficacy of some correctors can be highly dependent on the cellular background, with some compounds being effective in only specific cell types.[1]

Signaling and Mechanistic Pathway

CFTR_Modulation cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Correctly Folded CFTR Correctly Folded CFTR Misfolded F508del-CFTR->Correctly Folded CFTR NS-004 (Corrector Action) Degradation Degradation Misfolded F508del-CFTR->Degradation NS-004 (Corrector) NS-004 (Corrector) Surface CFTR Channel (Closed) Surface CFTR Channel (Closed) Correctly Folded CFTR->Surface CFTR Channel (Closed) Trafficking Surface CFTR Channel (Open) Surface CFTR Channel (Open) Surface CFTR Channel (Closed)->Surface CFTR Channel (Open) NS-004 (Potentiator Action) Chloride Efflux Chloride Efflux Surface CFTR Channel (Open)->Chloride Efflux Cl- NS-004 (Potentiator) NS-004 (Potentiator) NogoA_Inhibition Nogo-A Nogo-A NgR1 Receptor Complex NgR1 Receptor Complex Nogo-A->NgR1 Receptor Complex Binds NG004 NG004 NG004->Nogo-A Blocks RhoA Activation RhoA Activation NgR1 Receptor Complex->RhoA Activation Neurite Outgrowth Inhibition Neurite Outgrowth Inhibition RhoA Activation->Neurite Outgrowth Inhibition Axon Regeneration Axon Regeneration Neurite Outgrowth Inhibition->Axon Regeneration Prevents ADC_Workflow ASN004 (ADC) ASN004 (ADC) 5T4 Antigen 5T4 Antigen ASN004 (ADC)->5T4 Antigen 1. Binding Tumor Cell Tumor Cell Internalization Internalization Tumor Cell->Internalization 2. Internalization 5T4 Antigen->Tumor Cell Payload Release Payload Release Internalization->Payload Release 3. Payload Release Apoptosis Apoptosis Payload Release->Apoptosis 4. Cell Killing BTLA_Inhibition cluster_Tumor Tumor Cell cluster_TCell T Cell HVEM HVEM BTLA BTLA HVEM->BTLA Binds Inhibitory Signal Inhibitory Signal BTLA->Inhibitory Signal T Cell Inactivation T Cell Inactivation Inhibitory Signal->T Cell Inactivation T Cell Activation T Cell Activation T Cell Inactivation->T Cell Activation Prevents JS004 JS004 JS004->BTLA Blocks SYN004_Workflow IV β-lactam Antibiotic IV β-lactam Antibiotic Bloodstream Bloodstream IV β-lactam Antibiotic->Bloodstream Systemic Circulation Gut Lumen Gut Lumen Bloodstream->Gut Lumen Biliary Excretion Microbiome Disruption Microbiome Disruption Gut Lumen->Microbiome Disruption Leads to Gut Microbiome Gut Microbiome SYN-004 (Oral) SYN-004 (Oral) SYN-004 (Oral)->Gut Lumen Antibiotic Degradation Antibiotic Degradation SYN-004 (Oral)->Antibiotic Degradation Causes Antibiotic Degradation->Microbiome Disruption Prevents C. difficile Infection C. difficile Infection Microbiome Disruption->C. difficile Infection

References

Validating the On-Target Effects of NS004: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of NS004, a small molecule identified as both a large-conductance Ca2+-activated potassium (BK) channel agonist and a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator.[1][2][3][4] Given the dual activity of this compound, rigorous on-target validation is crucial to delineate its precise mechanism of action and potential therapeutic applications. This document outlines detailed experimental protocols using knockout (KO) animal models to unequivocally attribute the pharmacological effects of this compound to its interaction with either BK channels or CFTR.

Introduction to this compound and the Importance of On-Target Validation

This compound is a benzimidazolone derivative that has been shown to activate BK channels and potentiate the function of the CFTR protein.[1][5] The on-target effects of a compound are the physiological or therapeutic consequences of its interaction with its intended molecular target.[6] Conversely, off-target effects arise from interactions with other unintended molecules, which can lead to adverse effects or misleading interpretations of a compound's activity.[6]

Knockout (KO) animal models, in which the gene encoding the target protein is deleted, are a powerful tool for on-target validation.[7] By comparing the effects of a compound in wild-type (WT) animals with those in KO animals, researchers can determine if the compound's action is dependent on the presence of its intended target. If the compound has no effect in the KO model, it provides strong evidence for on-target activity.

Part 1: Validation of this compound as a BK Channel Agonist

The primary reported activity of this compound is the activation of BK channels, which are encoded by the KCNMA1 gene.[6][8] These channels are critical regulators of neuronal excitability, smooth muscle tone, and neuroendocrine secretion.[6] KO mice lacking the pore-forming α subunit of the BK channel (KCNMA1-/-) are viable and exhibit distinct phenotypes, including ataxia, tremor, urinary incontinence, and hypertension, making them an ideal model for validating the on-target effects of this compound.[6][8]

Experimental Workflow for BK Channel On-Target Validation

G cluster_0 Animal Cohorts cluster_1 Treatment Groups cluster_2 Phenotypic & Electrophysiological Analysis cluster_3 Data Analysis & Interpretation WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_this compound WT + this compound WT->WT_this compound KO KCNMA1-/- (BK Channel KO) Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_this compound KO + this compound KO->KO_this compound Phenotype Behavioral Phenotyping (e.g., motor coordination, blood pressure) WT_Vehicle->Phenotype Electro Ex vivo Electrophysiology (e.g., smooth muscle relaxation, neuronal firing) WT_Vehicle->Electro WT_this compound->Phenotype WT_this compound->Electro KO_Vehicle->Phenotype KO_Vehicle->Electro KO_this compound->Phenotype KO_this compound->Electro Analysis Compare this compound effects between WT and KO groups Phenotype->Analysis Electro->Analysis Conclusion Determine if this compound effects are BK channel-dependent Analysis->Conclusion

Figure 1. Experimental workflow for validating this compound's on-target effects on BK channels.
Detailed Experimental Protocols

1. Animal Models:

  • Wild-Type (WT): C57BL/6J mice.

  • Knockout (KO): KCNMA1-/- mice on a C57BL/6J background.[6]

2. Treatment:

  • This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

  • Mice are treated with either vehicle or this compound via an appropriate route (e.g., intraperitoneal injection). Dose selection should be based on prior pharmacokinetic and pharmacodynamic studies.

3. Phenotypic Analysis:

  • Motor Coordination: Assessed using a rotarod test. The latency to fall is recorded.

  • Blood Pressure: Measured using tail-cuff plethysmography.

4. Ex vivo Electrophysiology:

  • Smooth Muscle Relaxation: Isometric tension is recorded from isolated bladder or aortic smooth muscle strips. The relaxation response to cumulative concentrations of this compound is measured after pre-contraction with an appropriate agonist (e.g., carbachol or phenylephrine).

  • Neuronal Excitability: Patch-clamp recordings from cerebellar Purkinje neurons to measure firing frequency and afterhyperpolarization.

Expected Outcomes and Data Presentation

The on-target effects of this compound as a BK channel agonist would be confirmed if its administration leads to significant physiological changes in WT mice but has little to no effect in KCNMA1-/- mice.

Parameter WT + Vehicle WT + this compound KCNMA1-/- + Vehicle KCNMA1-/- + this compound Interpretation of On-Target Effect
Rotarod Latency (s) BaselineDecreasedDecreased (ataxic phenotype)No significant change from vehicleThis compound-induced motor impairment is BK channel-dependent.
Mean Arterial Pressure (mmHg) BaselineDecreasedIncreased (hypertensive phenotype)No significant change from vehicleThe hypotensive effect of this compound is mediated by BK channels.
Smooth Muscle Relaxation (%) BaselineIncreasedBaselineNo significant relaxationThis compound-induced smooth muscle relaxation requires BK channels.
Purkinje Neuron Firing Rate (Hz) BaselineDecreasedIncreasedNo significant change from vehicleThis compound's effect on neuronal firing is BK channel-dependent.

Part 2: Validation of this compound as a CFTR Potentiator

This compound has also been identified as a potentiator of the CFTR channel, the protein product of the CFTR gene, which is mutated in cystic fibrosis.[5][9] CFTR is a chloride and bicarbonate channel, and its dysfunction leads to the accumulation of thick mucus in various organs.[10] A CFTR knockout (CFTR-/-) animal model, which recapitulates key features of cystic fibrosis, is essential for validating the on-target effects of this compound on CFTR.[10]

Signaling Pathway of CFTR Activation and Potentiation

G cluster_0 Cell Surface cluster_1 Cellular Response GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CFTR CFTR Channel PKA->CFTR Phosphorylates (Opens Channel) Ion_Flux Cl- Efflux CFTR->Ion_Flux This compound This compound This compound->CFTR Potentiates (Increases Open Probability)

Figure 2. Simplified signaling pathway of CFTR activation and potentiation by this compound.
Detailed Experimental Protocols

1. Animal Models:

  • Wild-Type (WT): C57BL/6J mice.

  • Knockout (KO): CFTR-/- mice on a C57BL/6J background.

2. In vivo Measurement of Intestinal Short-Circuit Current (Isc):

  • Mice are anesthetized, and a segment of the jejunum is removed and mounted in an Ussing chamber.

  • The transepithelial voltage is clamped to 0 mV, and the short-circuit current is recorded.

  • The baseline Isc is established, followed by the sequential addition of amiloride (to block sodium channels), a CFTR activator (e.g., forskolin), and then this compound to the mucosal side.

Expected Outcomes and Data Presentation

The on-target effect of this compound as a CFTR potentiator would be demonstrated by an increase in the forskolin-stimulated short-circuit current in WT but not in CFTR-/- intestinal tissue.

Treatment Condition WT Jejunum (ΔIsc, µA/cm²) CFTR-/- Jejunum (ΔIsc, µA/cm²) Interpretation of On-Target Effect
Baseline ~0~0No initial difference.
+ Amiloride DecreaseDecreaseENaC activity is present in both genotypes.
+ Forskolin IncreaseNo changeForskolin activates CFTR-dependent Cl- secretion in WT.
+ this compound Further IncreaseNo changeThis compound potentiates forskolin-stimulated CFTR activity only in the presence of functional CFTR.

Comparative Analysis: this compound vs. Alternative Modulators

To provide a broader context for the validation of this compound, it is useful to compare its expected on-target validation profile with that of other well-characterized BK channel agonists and CFTR modulators.

Compound Target Class Expected Effect in WT Model Expected Effect in KO Model
This compound BK ChannelAgonistSmooth muscle relaxation, decreased blood pressureNo effect
NS1619 BK ChannelAgonistSimilar to this compoundNo effect
This compound CFTRPotentiatorIncreased Cl- secretionNo effect
Ivacaftor CFTRPotentiatorIncreased Cl- secretion in models with gating mutationsNo effect
Lumacaftor CFTRCorrectorIncreased CFTR trafficking and function (in F508del models)No effect

Conclusion

The use of knockout animal models provides an indispensable methodology for the definitive on-target validation of this compound. By employing KCNMA1-/- and CFTR-/- models, researchers can systematically dissect the contribution of each target to the overall pharmacological profile of this compound. The experimental frameworks outlined in this guide offer a robust strategy to confirm the on-target effects of this compound, which is a critical step in its continued development as a potential therapeutic agent. This rigorous approach will enable a clear understanding of its mechanism of action and inform its potential clinical applications for conditions related to BK channel or CFTR dysfunction.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of NS004 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the safe and compliant disposal of the chemical substance NS004. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work involving this compound.

Pre-Disposal Safety Precautions: The First Line of Defense

Before initiating any disposal procedures, the Safety Data Sheet (SDS) for this compound must be consulted. The SDS contains critical information regarding the substance's hazards, handling, storage, and emergency measures.

Personal Protective Equipment (PPE):

Based on the potential hazards outlined in the SDS, the following minimum PPE should be worn when handling this compound waste:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the SDS or glove manufacturer's compatibility chart for the appropriate glove material.

  • Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.

All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Characterization and Segregation: A Critical Step

Proper characterization and segregation of this compound waste is fundamental to safe and compliant disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and costly disposal processes.

Is this compound Waste Hazardous?

To determine if this compound waste is hazardous, refer to the SDS and local environmental regulations. A waste is generally considered hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Can it create a fire hazard?

  • Corrosivity: Can it corrode metal containers?

  • Reactivity: Is it unstable and prone to violent reactions?

  • Toxicity: Is it harmful or fatal if ingested or absorbed?

Segregation Protocol:

  • Dedicated Waste Containers: this compound waste must be collected in separate, clearly labeled, and compatible containers.

  • Avoid Mixing: Never mix this compound waste with other chemical waste streams unless explicitly permitted by established protocols. Incompatible wastes must be kept separate.[1]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][2] Do not use abbreviations or chemical formulas.[1]

On-Site Storage and Handling of this compound Waste

Proper storage of this compound waste pending disposal is crucial to prevent accidents and ensure a safe laboratory environment.

  • Container Integrity: Waste containers must be in good condition, compatible with this compound, and kept securely closed except when adding waste.[1]

  • Storage Location: Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Secondary Containment: Use bins for segregation and secondary containment to capture any potential leaks or spills.[1]

Disposal Procedures for this compound

The following step-by-step procedures should be followed for the disposal of this compound and its associated contaminated materials.

Disposal of Liquid this compound Waste:

  • Collection: Collect all liquid waste containing this compound, including reaction mixtures, solvents, and rinsates, in a designated, properly labeled hazardous waste container.

  • pH Neutralization (if applicable): If the SDS indicates that this compound is acidic or basic, it may need to be neutralized before disposal. This should only be done by trained personnel following a specific, validated protocol.

  • Aqueous vs. Solvent-Based: Separate aqueous waste from solvent-based waste.[1]

  • Sink Disposal Prohibited: Under no circumstances should liquid this compound waste be poured down the sink unless explicitly deemed non-hazardous by environmental health and safety (EHS) professionals.[2][3]

Disposal of Solid this compound Waste:

  • Collection: Place solid this compound waste, such as contaminated powders or reaction byproducts, in a clearly labeled, durable, and sealed container.

  • Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips, broken glass) must be placed in a designated, puncture-resistant sharps container that is clearly labeled with "Hazardous Waste" and the chemical name.[1][3]

  • General Trash Prohibited: Do not dispose of solid this compound waste in the regular trash.

Disposal of Empty this compound Containers:

  • Thorough Emptying: Ensure the container is thoroughly empty, with only minimal residue remaining.[3]

  • Triple Rinsing: For containers that held liquid this compound, a triple rinse procedure is often required.[3][4]

    • Rinse the container three times with a suitable solvent that is compatible with this compound.

    • Collect the rinsate as hazardous waste.[3][4]

  • Defacing Labels: Completely remove or deface the original product label to prevent confusion.[2][3]

  • Final Disposal: Once properly decontaminated and with the label removed, the container may be disposed of in the regular trash or recycled according to institutional policies.

Spill Management

In the event of an this compound spill, immediate and appropriate action is necessary to contain the spill and protect personnel.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials from a chemical spill kit.

  • Cleanup: Follow your institution's specific spill cleanup procedures. All materials used for cleanup must be disposed of as hazardous waste.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table provides a template for summarizing key waste management metrics in your laboratory.

Waste StreamContainer TypeTypical Monthly Volume (L or kg)Disposal VendorLast Disposal Date
Liquid this compound (Aqueous)Glass, 4L
Liquid this compound (Solvent)Glass, 4L
Solid this compoundPlastic Pail, 5 gal
Contaminated SharpsSharps Container, 1L
Contaminated DebrisLined Cardboard Box

Experimental Protocols & Visualizations

Protocol: Triple Rinsing of Empty this compound Containers
  • Preparation: Don all required PPE. Perform this procedure in a chemical fume hood.

  • Initial Rinse: Add a small amount of an appropriate solvent (as recommended by the SDS or your institution's EHS department) to the empty this compound container, ensuring to wet all interior surfaces.

  • Agitation: Securely cap the container and agitate it for at least 30 seconds.

  • Collection: Decant the rinsate into the designated liquid hazardous waste container for this compound.

  • Repeat: Repeat steps 2-4 two more times for a total of three rinses.

  • Drying: Allow the container to air dry completely in the fume hood.

  • Final Steps: Deface the original label and dispose of the container as non-hazardous waste.

Diagrams

G cluster_0 This compound Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal A This compound Waste Generated B Characterize Waste (Hazardous vs. Non-Hazardous) A->B C Segregate by Type (Liquid, Solid, Sharps) B->C D Label Waste Containers C->D E Store in Designated Secondary Containment Area D->E F Maintain Waste Log E->F G Request Waste Pickup from EHS F->G H Transport to Licensed Waste Disposal Facility G->H I Proper Disposal H->I J

Caption: Workflow for the proper management and disposal of this compound waste.

G cluster_0 Empty Container Decontamination cluster_1 Waste Collection A Empty this compound Container B Add Solvent (Rinse 1) A->B C Agitate & Collect Rinsate B->C D Add Solvent (Rinse 2) C->D K Collected Rinsate (Hazardous Waste) C->K E Agitate & Collect Rinsate D->E F Add Solvent (Rinse 3) E->F E->K G Agitate & Collect Rinsate F->G H Air Dry Container G->H G->K I Deface Label H->I J Dispose as Non-Hazardous Waste I->J

Caption: Step-by-step process for triple rinsing empty this compound containers.

References

Essential Safety and Operational Guide for Handling NS004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of NS004 (CAS 141797-92-4), a large-conductance K+ (BK) channel opener and inhibitor of mitochondrial function in glioma cells.[1] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information for structurally similar benzimidazole derivatives and established laboratory safety protocols.[2][3] this compound is intended for research use only and is not for human or veterinary use.[1]

Immediate Safety and Handling

Due to the absence of a specific SDS, this compound should be handled as a potentially hazardous substance. Benzimidazole derivatives may cause skin and eye irritation, and some have been associated with more severe adverse effects.[2][3][4] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)
Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and solid particulates.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling airborne particles.
Storage and Handling
  • Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): Store at -20°C.[1]

  • Handling: Allow the container to reach room temperature before opening to prevent condensation. Minimize dust generation when handling the solid powder form.

Operational Plans

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established techniques for studying K+ channel activity and mitochondrial function.

1. Measurement of Mitochondrial Membrane Potential (ΔΨm) using Rhodamine 123

This protocol describes the use of the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential induced by this compound.

  • Cell Preparation:

    • Culture cells (e.g., human glioma cell line LN229) in appropriate plates (e.g., 6-well plates).[5]

    • After treatment with this compound at desired concentrations and durations, remove the culture medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

  • Staining:

    • Prepare a Rhodamine 123 working solution by diluting a stock solution (e.g., 1000X) in a dilution buffer to a final concentration of 1 μM.[5]

    • Add the Rhodamine 123 working solution to each well to cover the cells (e.g., 1 mL for a 6-well plate).[5]

    • Incubate at 37°C for 20-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.[5]

  • Detection:

    • After incubation, remove the staining solution and wash the cells with a pre-warmed medium.

    • Add fresh medium to the cells.

    • Detect the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer with excitation at approximately 507 nm and emission at 529 nm (compatible with FITC or GFP filter sets).[5] A decrease in fluorescence intensity within the mitochondria indicates depolarization of the mitochondrial membrane.

2. Whole-Cell Patch-Clamp Recording of BK Channels

This protocol outlines the procedure for recording macroscopic currents from BK channels in response to this compound.

  • Preparation:

    • Plate cells expressing BK channels onto coverslips a few days before recording.[6]

    • Prepare an artificial cerebrospinal fluid (aCSF) or other suitable extracellular solution and an intracellular solution.[7]

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[6]

  • Recording:

    • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.[6]

    • Fill a recording pipette with the intracellular solution and mount it on the micromanipulator.

    • Approach a target cell with the pipette tip while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[6]

    • Clamp the cell membrane potential at a desired holding potential (e.g., -60 mV).

    • Apply voltage steps to elicit BK channel currents.

    • Perfuse with a solution containing this compound to observe its effect on the channel currents.

3. Assessment of Mitochondrial Respiration

This protocol describes how to measure the oxygen consumption rate (OCR) to assess the inhibitory effect of this compound on the mitochondrial respiratory chain.

  • Cell Preparation:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Allow cells to adhere and grow to the desired confluency.

  • Assay:

    • Replace the growth medium with a Seahorse XF assay medium and incubate in a non-CO2 incubator for one hour.

    • Use a Seahorse XF Analyzer to measure the basal OCR.

    • Inject this compound at the desired concentration and monitor the change in OCR.

    • Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors) to determine various parameters of mitochondrial respiration.[8] A decrease in basal respiration after the addition of this compound would indicate inhibition of the mitochondrial respiratory chain.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

Parameter Value Cell Line Reference
EC₅₀ for decreasing mitochondrial membrane potential 5.4 ± 0.8 µMHuman glioma LN229[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, in a designated hazardous waste container.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.

Visualizations

Signaling Pathway of this compound

NS004_Signaling_Pathway This compound This compound BK_channel Large-Conductance K+ (BK) Channel This compound->BK_channel Opens Mitochondria Mitochondrion This compound->Mitochondria Inhibits K_efflux K+ Efflux BK_channel->K_efflux Mitochondrial_Respiration Inhibition of Mitochondrial Respiration Mitochondria->Mitochondrial_Respiration MMP_Decrease Decrease in Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Decrease Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization

Caption: Signaling pathway of this compound as a BK channel opener and mitochondrial inhibitor.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_mmp Mitochondrial Membrane Potential Assay cluster_patch Patch-Clamp Electrophysiology cluster_resp Mitochondrial Respiration Assay mmp1 Culture Cells mmp2 Treat with this compound mmp1->mmp2 mmp3 Stain with Rhodamine 123 mmp2->mmp3 mmp4 Measure Fluorescence mmp3->mmp4 patch1 Prepare Cells and Solutions patch2 Establish Whole-Cell Configuration patch1->patch2 patch3 Record Basal BK Currents patch2->patch3 patch4 Apply this compound and Record patch3->patch4 resp1 Seed Cells in XF Plate resp2 Measure Basal OCR resp1->resp2 resp3 Inject this compound and Measure OCR resp2->resp3 resp4 Inject Respiration Modulators resp3->resp4

Caption: Experimental workflows for studying the effects of this compound.

This compound Disposal Workflow

Disposal_Workflow start Generate this compound Waste (Unused chemical, contaminated labware, PPE) collect Segregate and Collect in Designated Hazardous Waste Container start->collect label_waste Label Container: 'Hazardous Waste' '1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)- 1,3-dihydro-2H-benzimidazol-2-one' collect->label_waste store Store Sealed Container in Satellite Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NS004
Reactant of Route 2
Reactant of Route 2
NS004

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.